Bay 59-3074
Beschreibung
structure in first source
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
[3-[2-cyano-3-(trifluoromethyl)phenoxy]phenyl] 4,4,4-trifluorobutane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F6NO4S/c19-17(20,21)8-3-9-30(26,27)29-13-5-1-4-12(10-13)28-16-7-2-6-15(14(16)11-25)18(22,23)24/h1-2,4-7,10H,3,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUSZIVDPJPVBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OS(=O)(=O)CCCC(F)(F)F)OC2=CC=CC(=C2C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F6NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701027444 | |
| Record name | 3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl 4,4,4-trifluoro-1-butanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701027444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
406205-74-1 | |
| Record name | 3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl 4,4,4-trifluoro-1-butanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=406205-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BAY-59-3074 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0406205741 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl 4,4,4-trifluoro-1-butanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701027444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BAY-59-3074 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FO5Z101GU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Bay 59-3074: A Technical Guide for Drug Development Professionals
An In-depth Review of the Preclinical Pharmacology of a Novel Cannabinoid Receptor Agonist
Introduction
Bay 59-3074, with the chemical name 3-[2-cyano-3-(trifluoromethyl)phenoxy]phenyl-4,4,4-trifluoro-1-butanesulfonate, is a novel, orally active compound developed by Bayer AG.[] It is characterized as a selective partial agonist for both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[2] This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its receptor binding affinity, functional activity, and efficacy in various animal models of pain. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of cannabinoid receptor modulation.
Core Data Summary
Receptor Binding Affinity and Functional Activity
This compound demonstrates modest and balanced affinity for both human and rat cannabinoid receptors. Its partial agonist activity has been confirmed through functional assays, such as the [³⁵S]GTPγS binding assay.
| Parameter | Receptor | Species | Value (Ki) | Reference |
| Binding Affinity | CB1 | Human | 48.3 nM | [2] |
| CB1 | Rat | 55.4 nM | [2] | |
| CB2 | Human | 45.5 nM | [2] |
| Assay | Receptor | Activity | Reference |
| [³⁵S]GTPγS Binding | CB1/CB2 | Partial Agonist | [2] |
In Vivo Efficacy in Preclinical Pain Models
This compound has shown significant analgesic, antihyperalgesic, and antiallodynic effects in various rat models of neuropathic and inflammatory pain.
| Pain Model | Species | Effective Oral Dose Range | Key Findings | Reference |
| Neuropathic Pain | ||||
| Chronic Constriction Injury (CCI) | Rat | 0.3 - 3 mg/kg | Attenuated thermal and mechanical hyperalgesia. | [2] |
| Spared Nerve Injury (SNI) | Rat | 0.3 - 3 mg/kg | Reduced mechanical allodynia. | [2] |
| Tibial Nerve Injury | Rat | 0.3 - 3 mg/kg | Showed antihyperalgesic effects. | [3] |
| Spinal Nerve Ligation (SNL) | Rat | 0.3 - 3 mg/kg | Demonstrated antiallodynic properties. | [3] |
| Inflammatory Pain | ||||
| Carrageenan-induced Paw Edema | Rat | 0.3 - 3 mg/kg | Reduced inflammatory pain behaviors. | [2] |
| Complete Freund's Adjuvant (CFA) | Rat | 0.3 - 3 mg/kg | Alleviated chronic inflammatory pain. | [2] |
Signaling Pathways and Experimental Workflows
Cannabinoid Receptor Signaling Pathway
This compound, as a partial agonist at CB1 and CB2 receptors, modulates intracellular signaling cascades. These G-protein coupled receptors (GPCRs) are primarily coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[4] Activation of these receptors can also modulate other pathways, including the mitogen-activated protein kinase (MAPK) / extracellular signal-regulated kinase (ERK) pathway, which plays a role in cellular processes like gene expression and cell survival.[5]
Preclinical Development Workflow
The preclinical evaluation of this compound likely followed a standard drug discovery pipeline, beginning with the identification of the compound, followed by in vitro characterization and in vivo efficacy and safety studies.
References
Bay 59-3074: A Technical Guide to its Cannabinoid Receptor Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the cannabinoid receptor affinity of Bay 59-3074, a partial agonist targeting both CB1 and CB2 receptors. The information is compiled from publicly available scientific literature and presented in a format suitable for research and drug development applications.
Quantitative Affinity Profile
This compound exhibits a modest and relatively balanced affinity for both human CB1 and CB2 receptors, as well as for the rat CB1 receptor. The inhibitory constant (Ki) values, determined through radioligand binding assays, are summarized in the table below. This balanced affinity for both receptor subtypes is a key characteristic of this compound.
| Receptor | Species | Kᵢ (nM) | Reference |
| CB1 | Human | 48.3 | [1][2][3][4] |
| CB2 | Human | 45.5 | [1][2][3][4] |
| CB1 | Rat | 55.4 | [2][5][6] |
Experimental Methodology: [³⁵S]GTPγS Binding Assay
The affinity of this compound for cannabinoid receptors was determined using a [³⁵S]GTPγS binding assay. This functional assay measures the agonist-induced stimulation of G-protein activation, a hallmark of G-protein coupled receptor (GPCR) activation. Below is a detailed protocol synthesized from established methodologies for cannabinoid receptor binding assays.
Materials and Reagents
-
Cell Membranes: Membranes prepared from cell lines stably expressing the human CB1 receptor (e.g., CHO-K1, HEK293) or human CB2 receptor.
-
Radioligand: [³⁵S]GTPγS (specific activity ~1250 Ci/mmol)
-
Test Compound: this compound
-
Standard Agonist: CP 55,940 (for determining maximal stimulation)
-
Non-specific Binding Control: Unlabeled GTPγS
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4
-
GDP: Guanosine 5'-diphosphate
-
Scintillation Cocktail
-
96-well Filter Plates
-
Cell Harvester
-
Microplate Scintillation Counter
Assay Protocol
-
Membrane Preparation: Thaw the cell membranes expressing the target cannabinoid receptor (CB1 or CB2) on ice.
-
Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing the assay buffer, a fixed concentration of GDP (typically 10-30 µM), and the cell membranes (typically 10-20 µg of protein per well).
-
Compound Addition: Add varying concentrations of this compound to the wells. For determination of Ki, a competition binding format is used with a known radiolabeled agonist. For functional characterization, the ability of this compound to stimulate [³⁵S]GTPγS binding is measured.
-
Incubation: Pre-incubate the plate at 30°C for 30-60 minutes to allow the compound to bind to the receptors.
-
Initiation of Reaction: Add [³⁵S]GTPγS to each well to a final concentration of approximately 0.1 nM to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for an additional 60 minutes.
-
Termination of Reaction: Terminate the assay by rapid filtration through the 96-well filter plates using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Dry the filter plates, add scintillation cocktail to each well, and quantify the amount of bound [³⁵S]GTPγS using a microplate scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of unlabeled GTPγS) from the total binding. The Ki values are then calculated using the Cheng-Prusoff equation from the IC50 values obtained from the concentration-response curves.
Visualized Signaling and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway and the experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells | Springer Nature Experiments [experiments.springernature.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 3-[2-cyano-3-(trifluoromethyl)phenoxy]phenyl-4,4,4-trifluoro-1-butanesulfonate (this compound): a novel cannabinoid Cb1/Cb2 receptor partial agonist with antihyperalgesic and antiallodynic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. egrove.olemiss.edu [egrove.olemiss.edu]
Bay 59-3074: A Technical Guide to a Cannabinoid Receptor Partial Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bay 59-3074 is a synthetic, orally active small molecule that acts as a selective partial agonist at both cannabinoid receptor type 1 (CB1) and type 2 (CB2).[1][2][3][4] Developed by Bayer AG, this compound has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the management of chronic pain, without the full psychotropic effects associated with full CB1 receptor agonists.[2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its binding affinity, functional activity, and downstream signaling pathways. Detailed experimental protocols are provided to facilitate further research and drug development efforts.
Core Data Presentation
Table 1: Receptor Binding Affinity of this compound
The binding affinity of this compound to cannabinoid receptors is typically determined through radioligand displacement assays. The equilibrium dissociation constant (Ki) is a measure of the ligand's affinity for the receptor; a lower Ki value indicates a higher affinity.
| Receptor | Species | Ki (nM) | Radioligand |
| CB1 | Human | 48.3[1][4] | [³H]CP55,940 |
| CB1 | Rat | 55.4[5] | [³H]CP55,940 |
| CB2 | Human | 45.5[1][4] | [³H]CP55,940 |
Table 2: In Vitro Functional Activity of this compound
The partial agonist activity of this compound is quantified by its ability to stimulate G-protein activation, typically measured in a [³⁵S]GTPγS binding assay. The potency (EC50) and intrinsic efficacy (Emax), relative to a full agonist, are key parameters.
| Assay | Receptor | Cell Line | EC50 (nM) | Emax (% of CP55,940) |
| [³⁵S]GTPγS Binding | Human CB1 | CHO | 46 ± 5 | 39 ± 11 |
| [³⁵S]GTPγS Binding | Human CB2 | CHO | Not Reported | Not Reported |
Data for human CB1 receptor from a study on analogs of this compound, where this compound was used as a reference compound.
Signaling Pathways and Mechanisms of Action
As a partial agonist, this compound binds to CB1 and CB2 receptors and induces a conformational change that leads to the activation of intracellular signaling pathways, albeit to a lesser extent than a full agonist.
G-Protein Coupling and Downstream Effectors
Upon activation by this compound, the CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs), primarily couple to Gi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The activation of G-proteins can be directly measured using the [³⁵S]GTPγS binding assay.
β-Arrestin Recruitment and Biased Agonism
In addition to G-protein signaling, GPCR activation can also lead to the recruitment of β-arrestin proteins. This process is involved in receptor desensitization and internalization, and can also initiate G-protein-independent signaling cascades. The relative activation of G-protein versus β-arrestin pathways is known as biased agonism. Studies have suggested that this compound may exhibit biased agonism, favoring G-protein signaling over β-arrestin recruitment, which could contribute to its favorable side-effect profile.
Experimental Protocols
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of this compound for cannabinoid receptors.
Materials:
-
Cell membranes expressing human or rat CB1 or CB2 receptors.
-
[³H]CP55,940 (radioligand).
-
Unlabeled CP55,940 (for non-specific binding).
-
This compound (test compound).
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).
-
Wash buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.25% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
Procedure:
-
Incubate cell membranes (20-40 µg protein) with varying concentrations of this compound and a fixed concentration of [³H]CP55,940 (e.g., 0.5 nM).
-
For total binding, incubate membranes with [³H]CP55,940 only.
-
For non-specific binding, incubate membranes with [³H]CP55,940 in the presence of a high concentration of unlabeled CP55,940 (e.g., 10 µM).
-
Incubate for 90 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of this compound and calculate the Ki value using the Cheng-Prusoff equation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. abmole.com [abmole.com]
- 3. Conformationally constrained analogs of BAY 59–3074 as novel cannabinoid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structure-activity relationship development efforts towards peripherally selective analogs of the cannabinoid receptor partial agonist this compound | RTI [rti.org]
The Discovery and Development of BAY 59-3074: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and development of BAY 59-3074, a novel cannabinoid receptor partial agonist. It details the compound's mechanism of action, pharmacological effects, and the experimental methodologies used in its preclinical evaluation.
Introduction
This compound, chemically known as 3-[2-cyano-3-(trifluoromethyl)phenoxy]phenyl-4,4,4-trifluoro-1-butanesulfonate, is a synthetic molecule developed by Bayer AG.[1] It emerged from research programs focused on identifying novel modulators of the endocannabinoid system for therapeutic benefit, particularly in the context of pain management.[1][2] this compound is characterized as a potent and selective partial agonist at both cannabinoid receptor type 1 (CB1) and type 2 (CB2).[3] Its development was driven by the therapeutic potential of activating cannabinoid receptors for analgesia while potentially mitigating the full psychotropic effects associated with full CB1 agonists.[3][4]
Mechanism of Action
This compound exerts its pharmacological effects through partial agonism of the CB1 and CB2 receptors.[3] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events. The primary signaling pathway involves the activation of inhibitory G-proteins (Gi/o).
Signaling Pathway
The activation of CB1 and CB2 receptors by this compound leads to the dissociation of the G-protein heterotrimer into its Gαi/o and Gβγ subunits. The Gαi/o subunit subsequently inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The Gβγ subunit can modulate the activity of various ion channels, including the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. This combination of signaling events ultimately results in a reduction in neuronal excitability and neurotransmitter release, which is believed to underlie the analgesic effects of the compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available preclinical studies.
Table 1: Receptor Binding Affinity
| Receptor | Species | Ki (nM) |
| CB1 | Rat | 55.4[3] |
| CB1 | Human | 48.3[3] |
| CB2 | Human | 45.5[3] |
Table 2: In Vivo Efficacy in Rat Models of Neuropathic and Inflammatory Pain
| Pain Model | Species | Route of Administration | Effective Dose Range (mg/kg) | Observed Effects |
| Spared Nerve Injury (SNI) | Rat | Oral | 0.3 - 3 | Antihyperalgesic and antiallodynic effects against mechanical and thermal stimuli.[3] |
| Chronic Constriction Injury (CCI) | Rat | Oral | 0.3 - 3 | Antihyperalgesic and antiallodynic effects.[3] |
| Tibial Nerve Injury | Rat | Oral | 0.3 - 3 | Antihyperalgesic and antiallodynic effects.[3] |
| Spinal Nerve Ligation (SNL) | Rat | Oral | 0.3 - 3 | Antihyperalgesic and antiallodynic effects.[3] |
| Carrageenan-induced Inflammation | Rat | Oral | 0.3 - 3 | Antihyperalgesic effects.[3] |
| Complete Freund's Adjuvant (CFA) | Rat | Oral | 0.3 - 3 | Antihyperalgesic effects.[3] |
Experimental Protocols
[35S]GTPγS Binding Assay
This functional assay was utilized to determine the partial agonist activity of this compound at cannabinoid receptors.[3]
Objective: To measure the extent of G-protein activation upon receptor binding by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.
General Methodology:
-
Membrane Preparation: Membranes from cells expressing either human CB1 or CB2 receptors, or from rat brain tissue, are prepared by homogenization and centrifugation.
-
Assay Buffer: A buffer containing Tris-HCl, MgCl2, EDTA, and GDP is used.
-
Incubation: Membranes are incubated with varying concentrations of this compound in the presence of [35S]GTPγS.
-
Termination: The reaction is terminated by rapid filtration through glass fiber filters.
-
Quantification: The amount of bound [35S]GTPγS on the filters is determined by liquid scintillation counting.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of excess unlabeled GTPγS) from total binding. Data are then plotted to determine Emax and EC50 values.
Note: A detailed, step-by-step protocol specific to the analysis of this compound is not publicly available.
Spared Nerve Injury (SNI) Model of Neuropathic Pain in Rats
This model was used to evaluate the antihyperalgesic and antiallodynic effects of this compound in a setting of chronic neuropathic pain.[3]
Objective: To induce a persistent state of mechanical allodynia and thermal hyperalgesia in the hind paw of rats to test the efficacy of analgesic compounds.
Surgical Procedure:
-
Anesthesia: The rat is anesthetized with an appropriate anesthetic agent.
-
Incision: An incision is made on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the tibial, common peroneal, and sural nerves.
-
Ligation and Transection: The tibial and common peroneal nerves are tightly ligated with a suture and then transected distal to the ligation, removing a small section of the distal nerve stump.
-
Sparing of the Sural Nerve: The sural nerve is left intact.
-
Wound Closure: The muscle and skin are closed in layers.
Behavioral Testing:
-
Mechanical Allodynia: Assessed using von Frey filaments of varying stiffness applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined.
-
Thermal Hyperalgesia: Assessed using a radiant heat source (e.g., Hargreaves apparatus) applied to the plantar surface of the hind paw. The paw withdrawal latency is measured.
Drug Discovery and Development Workflow
The development of this compound likely followed a structured drug discovery and development process typical for a pharmaceutical company like Bayer.[5][6]
Conclusion
This compound represents a significant advancement in the field of cannabinoid receptor modulation. Its profile as a partial agonist at both CB1 and CB2 receptors offers a promising therapeutic strategy for the management of chronic pain, with preclinical studies demonstrating notable efficacy in various animal models.[3] The development of tolerance to side effects such as hypothermia, while maintaining analgesic efficacy, further highlights its potential clinical utility.[3] Further research, including comprehensive pharmacokinetic studies and clinical trials, would be necessary to fully elucidate the therapeutic potential of this compound in humans.
References
- 1. Structure-activity relationship development efforts towards peripherally selective analogs of the cannabinoid receptor partial agonist this compound | RTI [rti.org]
- 2. scholarworks.uno.edu [scholarworks.uno.edu]
- 3. 3-[2-cyano-3-(trifluoromethyl)phenoxy]phenyl-4,4,4-trifluoro-1-butanesulfonate (this compound): a novel cannabinoid Cb1/Cb2 receptor partial agonist with antihyperalgesic and antiallodynic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iasp-pain.org [iasp-pain.org]
- 5. bayer.com [bayer.com]
- 6. bayer.com [bayer.com]
An In-depth Technical Guide to Bay 59-3074: A Cannabinoid Receptor Partial Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Bay 59-3074, a potent partial agonist of the cannabinoid receptors CB1 and CB2. The document details its chemical identity, mechanism of action, and key pharmacological data. Included are detailed experimental protocols for relevant assays and visual representations of its signaling pathway and experimental workflows to support further research and drug development efforts.
Core Compound Information
This compound is a synthetic cannabinoid receptor ligand developed by Bayer AG.[1] Its systematic International Union of Pure and Applied Chemistry (IUPAC) name is 3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl 4,4,4-trifluoro-1-butanesulfonic acid ester .[]
Mechanism of Action
This compound acts as a partial agonist at both the cannabinoid CB1 and CB2 receptors.[1][] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, typically couple to Gi/o proteins. This coupling leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). The partial agonism of this compound indicates that it binds to and activates the cannabinoid receptors, but elicits a submaximal response compared to a full agonist.
Quantitative Pharmacological Data
The following table summarizes the key in vitro and in vivo pharmacological parameters of this compound.
| Parameter | Species | Receptor/Matrix | Value | Reference |
| Ki | Human | CB1 | 48.3 nM | [] |
| Human | CB2 | 45.5 nM | [] | |
| Rat | CB1 | 55.4 nM | [1][] | |
| pEC50 | Cerebellar Granular Neurons | Gi1 | ~7.5 | [3] |
| Cerebellar Granular Neurons | GoA | ~7.5 | [3] | |
| Oral Bioavailability | Rat | - | Not explicitly quantified, but orally active | [1] |
| Brain Penetration | Mouse | - | CNS penetrant | [4][5] |
| Brain Cmax | Mouse | - | 360 ng/g (at 1-hour post 5 mg/kg oral dose) | [4] |
| Plasma Cmax | Mouse | - | 172 ng/mL (at 1-hour post 5 mg/kg oral dose) | [4] |
| Brain/Plasma Cmax Ratio | Mouse | - | ~2.1 | [4] |
Signaling Pathway and Experimental Workflow Visualizations
Cannabinoid Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by this compound through the cannabinoid receptors.
Experimental Workflow: [³⁵S]GTPγS Binding Assay
This diagram outlines the key steps in a [³⁵S]GTPγS binding assay to determine the functional activity of this compound.
Detailed Experimental Protocols
The following protocols are based on methodologies reported for cannabinoid receptor assays.
Radioligand Displacement Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for cannabinoid receptors.
Materials:
-
Cell membranes expressing human or rat CB1 or CB2 receptors.
-
Radioligand: [³H]CP55,940.
-
Non-specific binding control: A high concentration of a non-labeled cannabinoid agonist (e.g., WIN 55,212-2).
-
Test compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, and 0.1% BSA, pH 7.4.
-
96-well filter plates (e.g., GF/C filters).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, combine the cell membranes, [³H]CP55,940 (at a concentration near its Kd), and varying concentrations of this compound or the non-specific binding control.
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the pre-soaked filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate.
-
Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each concentration of this compound.
-
Determine the IC50 value by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
This assay measures the G-protein activation following receptor stimulation by this compound, providing a measure of its functional potency (EC50) and efficacy (Emax).
Materials:
-
Cell membranes expressing CB1 or CB2 receptors.
-
[³⁵S]GTPγS.
-
GDP.
-
Test compound: this compound.
-
Full agonist control (e.g., CP55,940).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 0.1% BSA, pH 7.4.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound and the full agonist control in the assay buffer.
-
In a 96-well plate, add the cell membranes, GDP (typically 10-30 µM), and the various concentrations of this compound or the full agonist.
-
Pre-incubate the plate at 30°C for 15-30 minutes.
-
Initiate the reaction by adding [³⁵S]GTPγS to each well.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through the filter plate.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Plot the specific binding of [³⁵S]GTPγS as a function of the agonist concentration and use non-linear regression to determine the EC50 and Emax values. The Emax for this compound will be expressed as a percentage of the maximal stimulation achieved with the full agonist.
Conclusion
This compound is a valuable research tool for investigating the endocannabinoid system. Its partial agonist activity at both CB1 and CB2 receptors, combined with its oral activity and CNS penetration, make it a compound of interest for studying the therapeutic potential and physiological roles of cannabinoid receptor modulation. The data and protocols presented in this guide are intended to facilitate further research into the pharmacology and potential applications of this compound.
References
- 1. 3-[2-cyano-3-(trifluoromethyl)phenoxy]phenyl-4,4,4-trifluoro-1-butanesulfonate (this compound): a novel cannabinoid Cb1/Cb2 receptor partial agonist with antihyperalgesic and antiallodynic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specific pharmacological and Gi/o protein responses of some native GPCRs in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 1,3-Disubstituted Pyrazole Peripheral Cannabinoid Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship Development Efforts towards Peripherally Selective Analogs of the Cannabinoid Receptor Partial Agonist this compound | MDPI [mdpi.com]
Bay 59-3074: A Technical Guide for Researchers
CAS Number: 406205-74-1
This technical guide provides an in-depth overview of Bay 59-3074, a novel partial agonist of the cannabinoid receptors CB1 and CB2. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of the compound's physicochemical properties, mechanism of action, signaling pathways, and pharmacological effects, supported by detailed experimental protocols.
Physicochemical Properties
| Property | Value |
| Chemical Name | 3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl 4,4,4-trifluoro-1-butanesulfonate |
| Molecular Formula | C₁₈H₁₃F₆NO₄S |
| Molecular Weight | 453.36 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and Ethanol |
Mechanism of Action
This compound is a selective partial agonist at both human cannabinoid CB1 and CB2 receptors.[1][2] Its partial agonism means it binds to and activates the receptor, but elicits a submaximal response compared to a full agonist. This property can be advantageous in therapeutic applications, potentially reducing the side effects associated with full cannabinoid receptor activation.
Signaling Pathways
As a cannabinoid receptor agonist, this compound modulates several intracellular signaling cascades upon binding to CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] Additionally, this compound has been shown to influence other downstream pathways, including the phosphorylation of extracellular signal-regulated kinase (ERK) and receptor internalization.[3] Studies have indicated that this compound may exhibit biased agonism, differentially activating these pathways. Specifically, it has demonstrated a bias towards receptor internalization compared to cAMP inhibition and a bias in the pERK–cAMP pathway comparison.[3]
Figure 1: this compound signaling cascade.
In Vitro Pharmacology
The in vitro pharmacological profile of this compound has been characterized through various binding and functional assays.
| Assay | Receptor | Species | Value (Ki) |
| Radioligand Binding | CB1 | Human | 48.3 nM |
| Radioligand Binding | CB2 | Human | 45.5 nM |
| Radioligand Binding | CB1 | Rat | 55.4 nM |
In Vivo Pharmacology
In vivo studies in animal models have demonstrated the analgesic properties of this compound. In rat models of chronic neuropathic and inflammatory pain, oral administration of this compound resulted in antihyperalgesic and antiallodynic effects.[2]
| Animal Model | Species | Dosing | Effect |
| Chronic Neuropathic and Inflammatory Pain | Rat | 0.3-3 mg/kg (oral) | Antihyperalgesic and antiallodynic effects against thermal or mechanical stimuli.[2] |
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for CB1 and CB2 receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing human or rat CB1 or CB2 receptors.
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, and 0.5% BSA, pH 7.4, is used.
-
Radioligand: A specific cannabinoid receptor radioligand, such as [³H]CP55,940, is used.
-
Incubation: Membranes are incubated with the radioligand and varying concentrations of this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The Ki values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.
GTPγS Binding Assay
Objective: To assess the functional activity (agonist/antagonist properties) of this compound.
Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the target receptor are used.
-
Assay Buffer: A buffer containing GDP is used to facilitate the exchange of [³⁵S]GTPγS for GDP upon receptor activation.
-
Incubation: Membranes are incubated with varying concentrations of this compound in the presence of [³⁵S]GTPγS.
-
Separation: The reaction is terminated, and bound [³⁵S]GTPγS is separated from the free form.
-
Detection: The amount of incorporated [³⁵S]GTPγS is measured by scintillation counting.
-
Data Analysis: The EC₅₀ and Emax values are determined by non-linear regression analysis of the concentration-response curves.
cAMP Assay
Objective: To measure the effect of this compound on adenylyl cyclase activity.
Methodology:
-
Cell Culture: Cells expressing the cannabinoid receptor of interest are cultured.
-
Stimulation: Cells are pre-treated with forskolin (B1673556) to stimulate adenylyl cyclase and then incubated with varying concentrations of this compound.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay or a BRET-based biosensor.[3]
-
Data Analysis: The inhibitory effect of this compound on forskolin-stimulated cAMP production is quantified to determine its potency (IC₅₀).
ERK Phosphorylation Assay
Objective: To evaluate the effect of this compound on the MAP kinase signaling pathway.
Methodology:
-
Cell Culture and Starvation: Cells expressing the target receptor are cultured and then serum-starved to reduce basal ERK phosphorylation.[3]
-
Treatment: Cells are treated with different concentrations of this compound for a specific time.
-
Lysis and Detection: Cells are lysed, and the levels of phosphorylated ERK (pERK) and total ERK are measured using methods such as Western blotting or AlphaLISA.[3]
-
Data Analysis: The ratio of pERK to total ERK is calculated to determine the fold-change in ERK phosphorylation in response to this compound.
Figure 2: General in vitro experimental workflow.
References
The Analgesic Potential of Bay 59-3074: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Bay 59-3074, a novel compound developed by Bayer AG, has demonstrated significant promise as an analgesic agent in preclinical studies. This technical guide synthesizes the available data on its mechanism of action, analgesic efficacy, and the experimental protocols used in its evaluation. The information is intended to provide a comprehensive resource for researchers and professionals involved in the development of new pain therapeutics.
This compound is a selective partial agonist for both the cannabinoid CB1 and CB2 receptors.[1][2][3] Its dual activity and oral bioavailability make it a compound of interest for the treatment of chronic pain conditions.[4][5][6]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the binding affinity and analgesic efficacy of this compound.
| Receptor Target | Species | Binding Affinity (Ki) | Reference |
| CB1 | Human | 48.3 nM | [4] |
| CB2 | Human | 45.5 nM | [4] |
| CB1 | Rat | 55.4 nM | [6][] |
Table 1: Receptor Binding Affinity of this compound. This table presents the equilibrium dissociation constants (Ki) of this compound for human and rat cannabinoid receptors, indicating its modest and balanced affinity for both CB1 and CB2 subtypes.
| Pain Model | Species | Route of Administration | Effective Dose Range | Observed Effects | Reference |
| Neuropathic Pain (CCI, SNI, Tibial Nerve Injury, Spinal Nerve Ligation) | Rat | Oral | 0.3 - 3 mg/kg | Antihyperalgesic and antiallodynic effects against thermal or mechanical stimuli. | [][8][9] |
| Inflammatory Pain (Carrageenan, Complete Freund's Adjuvant) | Rat | Oral | 0.3 - 3 mg/kg | Antihyperalgesic and antiallodynic effects. | [][8] |
| Hot Plate Assay | Rat | Oral | Not specified | Analgesic effects blocked by CB1 antagonist SR 141716A. | [8] |
Table 2: In Vivo Analgesic Efficacy of this compound. This table outlines the effective oral dose range of this compound in various rat models of neuropathic and inflammatory pain, highlighting its broad-spectrum analgesic properties.
Mechanism of Action: Signaling Pathway
This compound exerts its analgesic effects through the activation of CB1 and CB2 receptors, which are G-protein coupled receptors. The binding of this compound initiates a downstream signaling cascade that ultimately modulates neuronal excitability and inflammatory processes, leading to pain relief.
Caption: Signaling pathway of this compound.
Experimental Protocols
The analgesic properties of this compound have been characterized using a variety of established preclinical pain models and behavioral assays.
Neuropathic Pain Models
-
Chronic Constriction Injury (CCI): This model involves loose ligation of the sciatic nerve, leading to the development of thermal hyperalgesia and mechanical allodynia.
-
Spared Nerve Injury (SNI): In this model, two of the three terminal branches of the sciatic nerve (the tibial and common peroneal nerves) are ligated and transected, leaving the sural nerve intact. This procedure results in persistent mechanical and cold allodynia.
-
Tibial Nerve Injury: This involves the specific injury to the tibial nerve, inducing localized neuropathic pain symptoms.
-
Spinal Nerve Ligation (SNL): This model consists of the tight ligation of one or more spinal nerves, typically L5 and/or L6, which produces robust and long-lasting behavioral signs of neuropathic pain.
Inflammatory Pain Models
-
Carrageenan-Induced Paw Edema: Intraplantar injection of carrageenan induces a localized inflammatory response characterized by edema, hyperalgesia, and allodynia.
-
Complete Freund's Adjuvant (CFA) Induced Arthritis: Injection of CFA into the paw or a joint induces a chronic inflammatory state that mimics aspects of rheumatoid arthritis, resulting in persistent pain behaviors.
Behavioral Assays
-
Thermal Hyperalgesia: The response to a noxious heat stimulus is measured, often using a radiant heat source (e.g., Hargreaves test) or a hot plate. A decrease in the latency to withdraw the paw indicates hyperalgesia.
-
Mechanical Allodynia: The sensitivity to a normally non-painful mechanical stimulus is assessed using von Frey filaments of varying stiffness. A reduced threshold for paw withdrawal is indicative of allodynia.
The following diagram illustrates a typical experimental workflow for evaluating the analgesic effects of this compound in a preclinical pain model.
Caption: Experimental workflow for assessing analgesic efficacy.
Side Effect Profile and Tolerance
Studies have indicated that at doses above 1 mg/kg, this compound can induce cannabinoid-related side effects such as hypothermia.[8] However, tolerance to these side effects develops rapidly, typically within five days of daily administration.[8] Importantly, the antihyperalgesic and antiallodynic efficacy of this compound is maintained and can even increase with repeated administration.[8] Furthermore, no withdrawal symptoms were observed after abrupt cessation of treatment following 14 daily applications of 1 to 10 mg/kg.[8] An uptitration dosing strategy, starting from 1 mg/kg and doubling the daily dose every fourth day up to 32 mg/kg, has been shown to prevent the occurrence of side effects while maintaining or increasing analgesic efficacy.[8]
Conclusion
This compound is a promising analgesic compound with a balanced partial agonist activity at CB1 and CB2 receptors. Its efficacy in a wide range of preclinical neuropathic and inflammatory pain models, coupled with a manageable side effect profile and lack of withdrawal symptoms, suggests its potential as a valuable therapeutic approach for the treatment of diverse chronic pain conditions.[8] Further research, including clinical trials, is warranted to fully elucidate its therapeutic utility in humans.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [medbox.iiab.me]
- 3. BAY-593074 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CAS 406205-74-1 | Tocris Bioscience [tocris.com]
- 6. caymanchem.com [caymanchem.com]
- 8. 3-[2-cyano-3-(trifluoromethyl)phenoxy]phenyl-4,4,4-trifluoro-1-butanesulfonate (this compound): a novel cannabinoid Cb1/Cb2 receptor partial agonist with antihyperalgesic and antiallodynic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cannabinoids (Chapter 21) - Neuropathic Pain [cambridge.org]
Pharmacological Profile of Bay 59-3074: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bay 59-3074, with the chemical name 3-[2-cyano-3-(trifluoromethyl)phenoxy]phenyl-4,4,4-trifluoro-1-butanesulfonate, is a novel, orally active compound that has been identified as a partial agonist at cannabinoid receptors.[1][2][3] Developed by Bayer AG, this molecule has demonstrated significant analgesic properties in preclinical models of chronic pain, suggesting its potential as a therapeutic agent for various pain conditions.[4][5] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, receptor binding affinity, in vivo efficacy, and the experimental protocols used for its characterization.
Mechanism of Action
This compound acts as a partial agonist at both cannabinoid receptor type 1 (CB1) and type 2 (CB2).[1][2][3] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate a downstream signaling cascade. The partial agonism of this compound suggests that it binds to and activates the CB1 and CB2 receptors, but elicits a submaximal response compared to a full agonist. This property may offer a favorable therapeutic window, potentially minimizing the psychoactive side effects associated with full CB1 receptor agonists while retaining analgesic efficacy.[6]
Cannabinoid Receptor Signaling Pathway
The binding of this compound to CB1 and CB2 receptors leads to the activation of intracellular signaling pathways. A simplified representation of this process is depicted below.
References
- 1. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 2. Chronic Constriction Injury of the Infraorbital Nerve in the Rat using modified syringe needle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spared nerve injury [bio-protocol.org]
- 4. Frontiers | Selection of sciatic nerve injury models: implications for pathogenesis and treatment [frontiersin.org]
- 5. Spared Nerve Injury (SNI) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Selective modulation of the cannabinoid type 1 (CB1) receptor as an emerging platform for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Experiments with Bay 59-3074
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bay 59-3074 is a potent and selective partial agonist for both the cannabinoid receptor type 1 (CB1) and type 2 (CB2).[1][2][] Developed by Bayer AG, this compound has demonstrated significant analgesic properties in various preclinical models of neuropathic and inflammatory pain.[4] Its oral activity makes it a valuable tool for in vivo research aimed at understanding the role of the endocannabinoid system in pain modulation and for the development of novel therapeutics.[1]
These application notes provide detailed protocols for in vivo experiments using this compound in established rat models of chronic pain.
Mechanism of Action
This compound acts as a partial agonist at both CB1 and CB2 receptors.[1][2][] The activation of these G protein-coupled receptors can lead to the modulation of neurotransmitter release and reduction of inflammatory responses, which are key mechanisms in the perception of pain. The analgesic effects of this compound are believed to be mediated through its interaction with these receptors in both the central and peripheral nervous systems. The discriminative stimulus effects of this compound are specifically mediated by cannabinoid CB1 receptor activation.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vivo and in vitro studies.
Table 1: Receptor Binding Affinity (Ki)
| Receptor | Species | Ki (nM) | Reference |
| CB1 | Human | 48.3 | [1][2] |
| CB2 | Human | 45.5 | [1][2] |
Table 2: In Vivo Efficacy in Pain Models
| Pain Model | Species | Route | Effective Dose (ED50) | Effect | Reference |
| Drug Discrimination | Rat | Oral (p.o.) | 0.081 mg/kg | Generalization | [5] |
| Drug Discrimination | Rat | Intraperitoneal (i.p.) | 0.41 mg/kg | Generalization | [5] |
| Neuropathic & Inflammatory Pain | Rat | Oral (p.o.) | 0.3 - 3 mg/kg | Antihyperalgesic & Antiallodynic | [][6][7] |
Experimental Protocols
Preparation of this compound for Oral Administration
For in vivo oral administration, this compound can be formulated as a suspension. A recommended vehicle is a mixture of Dimethyl Sulfoxide (DMSO) and Corn Oil.
Materials:
-
This compound powder
-
DMSO (Dimethyl Sulfoxide)
-
Corn Oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2.5 mg/mL in the dosing solution, a 25 mg/mL stock in DMSO can be prepared.
-
For the final dosing solution, add 10% of the DMSO stock solution to 90% corn oil.[7] For example, to prepare 1 mL of a 2.5 mg/mL dosing solution, add 100 µL of the 25 mg/mL DMSO stock to 900 µL of corn oil.
-
Vortex the mixture thoroughly to ensure a homogenous suspension. Gentle heating or sonication can be used to aid dissolution if precipitation occurs.
-
It is recommended to prepare the working solution fresh on the day of the experiment.
In Vivo Pain Models in Rats
The following are detailed protocols for inducing neuropathic and inflammatory pain in rats, in which this compound has shown efficacy. Male Wistar rats (160-250 g) are a suitable strain for these studies.[6][7]
a) Chronic Constriction Injury (CCI) Model
This model induces neuropathic pain by loosely ligating the sciatic nerve.
Protocol:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Make a small incision on the lateral surface of the thigh to expose the biceps femoris muscle.
-
Separate the biceps femoris muscle to reveal the sciatic nerve.
-
Carefully place four loose ligatures (e.g., 4-0 chromic gut) around the sciatic nerve with approximately 1 mm spacing between each ligature.
-
The ligatures should be tightened until a slight constriction is observed, without arresting epineural blood flow.
-
Close the muscle and skin layers with sutures.
-
Allow the animals to recover for at least one week before behavioral testing. Neuropathic pain symptoms typically develop within this period.[8][9]
b) Spared Nerve Injury (SNI) Model
This model involves the axotomy of two of the three terminal branches of the sciatic nerve.
Protocol:
-
Anesthetize the rat and expose the sciatic nerve as described in the CCI protocol.
-
Identify the three terminal branches of the sciatic nerve: the tibial, common peroneal, and sural nerves.
-
Tightly ligate and transect the tibial and common peroneal nerves, leaving the sural nerve intact.[10] A small section of the distal nerve stump (2-4 mm) can be removed.[10]
-
Ensure the sural nerve is not damaged during the procedure.
-
Close the incision in layers.
-
Allow for a recovery period of at least one week for the development of neuropathic pain behaviors.
a) Carrageenan-Induced Paw Edema
This is a model of acute inflammation.
Protocol:
-
Administer this compound or vehicle orally 30-60 minutes prior to the induction of inflammation.[11]
-
Inject 100 µL of a 1% carrageenan suspension in saline into the plantar surface of the rat's right hind paw.[11][12]
-
Measure the paw volume or thickness using a plethysmometer or calipers at baseline and at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[12]
-
The degree of edema is calculated as the difference in paw volume/thickness before and after the carrageenan injection.
b) Complete Freund's Adjuvant (CFA)-Induced Arthritis
This model mimics chronic inflammatory pain, similar to rheumatoid arthritis.
Protocol:
-
Induce arthritis by a single intradermal injection of 100 µL of CFA (containing 5-10 mg/mL of heat-killed Mycobacterium butyricum or tuberculosis in mineral oil) into the metatarsal footpad of the rat's right hind paw.[13][14][15]
-
Inflammation and pain hypersensitivity will develop over several days and can persist for weeks. A secondary arthritis in the contralateral paw may also develop after 12-14 days.[16]
-
This compound or vehicle can be administered daily, and behavioral assessments can be performed at various time points after CFA injection to evaluate the therapeutic effect.
Behavioral Assessment of Pain
a) Mechanical Allodynia: This can be measured using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the hind paw.
b) Thermal Hyperalgesia: This is assessed using a plantar test apparatus. A radiant heat source is focused on the plantar surface of the hind paw, and the latency to paw withdrawal is recorded.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the cannabinoid system in pain. The protocols outlined above provide a framework for conducting in vivo studies to evaluate the analgesic and anti-inflammatory effects of this compound in well-established rat models of neuropathic and inflammatory pain. Careful adherence to these methodologies will ensure the generation of robust and reproducible data.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [medbox.iiab.me]
- 4. Cannabinoids (Chapter 21) - Neuropathic Pain [cambridge.org]
- 5. Discriminative stimulus effects of the structurally novel cannabinoid CB1/CB2 receptor partial agonist this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. mdbneuro.com [mdbneuro.com]
- 10. mdpi.com [mdpi.com]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chondrex.com [chondrex.com]
- 14. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.iium.edu.my [journals.iium.edu.my]
- 16. Adjuvant-Induced Arthritis Model [chondrex.com]
Application Notes and Protocols for Bay 59-3074 in Rat Pain Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Bay 59-3074, a selective cannabinoid CB1/CB2 receptor partial agonist, for inducing analgesia in various rat pain models. The following sections detail its mechanism of action, dosage information, and step-by-step experimental protocols.
Mechanism of Action
This compound is a partial agonist for both the cannabinoid CB1 and CB2 receptors, with Ki values of 55.4 nM for rat CB1, 48.3 nM for human CB1, and 45.5 nM for human CB2 receptors.[1][2][3] Its analgesic effects in rat pain models are primarily mediated through the activation of the CB1 receptor.[4] This activation initiates downstream signaling cascades that ultimately modulate nociceptive pathways, leading to antihyperalgesic and antiallodynic effects.
Dosage and Administration
This compound is orally active and has demonstrated efficacy in rat models of both neuropathic and inflammatory pain.[1][5]
Table 1: Recommended Oral Dosages of this compound in Rat Pain Models
| Pain Model Type | Effective Dosage Range (p.o.) | Reference |
| Neuropathic Pain | 0.3 - 3 mg/kg | [1] |
| Inflammatory Pain | 0.3 - 3 mg/kg | [1] |
Note on Side Effects and Tolerance:
-
Cannabinoid-related side effects, such as hypothermia, may be observed at doses above 1 mg/kg.[1]
-
Tolerance to these side effects tends to develop rapidly, often within 5 days of daily administration.[1]
-
A dose uptitration strategy, for example, doubling the daily dose every fourth day from 1 to 32 mg/kg, can help prevent the occurrence of side effects while maintaining or increasing analgesic efficacy.[1]
Experimental Protocols
The following are detailed protocols for inducing common pain models in rats and assessing the analgesic effects of this compound.
Inflammatory Pain Models
This model is used to assess acute inflammatory pain.
Materials:
-
Male Wistar rats (160-250 g)[5]
-
1% (w/v) lambda-carrageenan suspension in sterile saline
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Plethysmometer or calipers
Procedure:
-
Acclimatize rats to the testing environment.
-
Administer this compound (0.3-3 mg/kg) or vehicle orally (p.o.) via gavage.
-
One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measure the paw volume or thickness at baseline (before carrageenan injection) and at various time points after, typically 1, 2, 3, and 4 hours post-carrageenan.
-
Assess thermal hyperalgesia and mechanical allodynia at peak inflammation (usually 3-4 hours) using the Hargreaves and von Frey tests, respectively.
This model produces a more persistent inflammatory state.
Materials:
-
Male Wistar rats (160-250 g)
-
Complete Freund's Adjuvant (CFA)
-
This compound
-
Vehicle
-
Oral gavage needles
Procedure:
-
Acclimatize rats.
-
Induce arthritis by injecting 0.1 mL of CFA into the plantar surface of the right hind paw.
-
Inflammation and pain hypersensitivity will develop over several days.
-
Begin daily oral administration of this compound (0.3-3 mg/kg) or vehicle.
-
Assess baseline pain thresholds before CFA injection and then periodically (e.g., daily or every other day) after the onset of inflammation using the Hargreaves and von Frey tests.
Neuropathic Pain Models
Materials:
-
Male Wistar rats (200-250 g)
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments
-
4-0 chromic gut sutures
-
This compound
-
Vehicle
-
Oral gavage needles
Procedure:
-
Anesthetize the rat.
-
Make an incision on the lateral side of the mid-thigh of the right hind limb.
-
Expose the sciatic nerve by blunt dissection through the biceps femoris muscle.
-
Proximal to the trifurcation of the sciatic nerve, place four loose ligatures of chromic gut suture around the nerve with about 1 mm spacing between them. The ligatures should be tightened until they just elicit a brief twitch in the respective hind limb.
-
Close the muscle and skin layers with sutures.
-
Allow the animals to recover for 7-14 days for the neuropathy to develop.
-
After the development of neuropathic pain, begin daily oral administration of this compound (0.3-3 mg/kg) or vehicle.
-
Assess thermal hyperalgesia and mechanical allodynia using the Hargreaves and von Frey tests at baseline (before surgery), post-surgery (before treatment), and at various time points during treatment.
Materials:
-
Male Wistar rats (200-250 g)
-
Anesthetics
-
Surgical instruments
-
5-0 silk sutures
-
This compound
-
Vehicle
-
Oral gavage needles
Procedure:
-
Anesthetize the rat.
-
Make an incision on the lateral surface of the thigh and expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Isolate the common peroneal and tibial nerves and ligate them tightly with a silk suture.
-
Transect the nerves distal to the ligation, removing a 2-4 mm section of the distal nerve stump.
-
Take care to leave the sural nerve intact.
-
Close the muscle and skin.
-
Allow several days for the development of neuropathic pain.
-
Commence daily oral treatment with this compound (0.3-3 mg/kg) or vehicle.
-
Measure pain behaviors using the Hargreaves and von Frey tests before surgery, after the development of neuropathy, and throughout the treatment period.
Pain Assessment Protocols
Apparatus:
-
Plantar test apparatus (Hargreaves apparatus)
Procedure:
-
Place the rat in a plexiglass chamber on a glass floor and allow it to acclimate for at least 15 minutes.
-
Position the radiant heat source under the plantar surface of the hind paw to be tested.
-
Activate the heat source. A timer will start automatically.
-
The timer stops when the rat withdraws its paw. Record the paw withdrawal latency.
-
A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
-
Repeat the measurement 2-3 times for each paw with at least a 5-minute interval between measurements.
Apparatus:
-
Set of calibrated von Frey filaments or an electronic von Frey apparatus.
Procedure:
-
Place the rat in a cage with a wire mesh floor and allow it to acclimate.
-
Apply the von Frey filaments to the plantar surface of the hind paw in ascending order of force.
-
A positive response is a sharp withdrawal of the paw.
-
The mechanical withdrawal threshold is determined as the lowest force that elicits a withdrawal response in at least 50% of the applications (using the up-down method) or by the reading on the electronic apparatus at the moment of withdrawal.
-
Repeat the measurement several times for each paw.
References
- 1. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spared nerve injury [bio-protocol.org]
- 3. Chronic Constriction Injury of the Infraorbital Nerve in the Rat using modified syringe needle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. [repository.cam.ac.uk]
- 5. chondrex.com [chondrex.com]
Application Notes and Protocols for Oral Administration of Bay 59-3074
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Bay 59-3074, a selective cannabinoid CB1/CB2 receptor partial agonist, in a research setting. The focus is on its oral administration for investigating analgesic properties in preclinical models.
Introduction and Mechanism of Action
This compound, with the chemical name 3-[2-cyano-3-(trifluoromethyl)phenoxy]phenyl-4,4,4-trifluoro-1-butanesulfonate, is a potent, orally active cannabinoid receptor partial agonist developed by Bayer AG.[1][2] It exhibits modest and nearly equal affinity for both the human CB1 and CB2 receptors.[1][3] Its primary application in research is the study of its analgesic, specifically antihyperalgesic and antiallodynic, effects in models of chronic neuropathic and inflammatory pain.[3][4][] As a partial agonist, it activates cannabinoid receptors but with a lower maximal effect than a full agonist. This property can be advantageous, potentially reducing the intensity of cannabinoid-related side effects.
The activation of CB1 and CB2 receptors by an agonist like this compound initiates a signaling cascade that ultimately leads to the modulation of neurotransmitter release and a reduction in neuronal excitability, contributing to its analgesic effects.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound based on published preclinical studies.
| Parameter | Species/System | Value | Reference |
| Binding Affinity (Ki) | |||
| CB1 Receptor | Human | 48.3 nM | [1][6][7] |
| CB2 Receptor | Human | 45.5 nM | [1][6][7] |
| CB1 Receptor | Rat | 55.4 nM | [3][8] |
| In Vivo Efficacy (ED₅₀) | |||
| Drug Discrimination (Oral, p.o.) | Rat | 0.081 mg/kg | [9] |
| Drug Discrimination (Intraperitoneal, i.p.) | Rat | 0.41 mg/kg | [9] |
| Pharmacokinetics (Single Dose) | |||
| Brain Cmax (5 mg/kg, p.o.) | Mouse | 360 ng/g | [10] |
| Plasma Cmax (5 mg/kg, p.o.) | Mouse | 172 ng/mL | [10] |
| Brain/Plasma Cmax Ratio | Mouse | ~2.1 | [10] |
Application Notes
-
Primary Research Area: Analgesia. This compound is effective in reducing pain-like behaviors in various rodent models.
-
Pain Models: It has demonstrated antihyperalgesic and antiallodynic effects in rat models of chronic neuropathic pain (e.g., chronic constriction injury, spared nerve injury) and inflammatory pain (e.g., carrageenan and complete Freund's adjuvant models).[4][]
-
Route of Administration: The compound is orally active and bioavailable, making it suitable for studies requiring systemic administration without invasive procedures.[1][3][10]
-
Dosing Considerations: Effective oral doses in rats for analgesic effects range from 0.3 to 3 mg/kg.[][6]
-
Tolerance Profile: In chronic dosing studies (e.g., daily for two weeks), tolerance has been observed to develop rapidly (within 5 days) for typical cannabinoid-related side effects like hypothermia. Importantly, the analgesic efficacy was maintained or even increased over the same period, suggesting a favorable therapeutic window with chronic use.[6][11][12]
-
CNS Penetration: The compound readily penetrates the brain, as demonstrated by a brain/plasma concentration ratio greater than 2 in mice.[10] This is a critical consideration for studies investigating centrally-mediated effects.
Experimental Protocols
This protocol outlines a typical experiment to evaluate the efficacy of orally administered this compound in a rat model of spared nerve injury (SNI).
-
Objective: To determine the dose-dependent effect of this compound on mechanical allodynia following nerve injury.
-
Animal Model: Male Wistar rats (160-250 g).[12]
-
Surgical Procedure: Induce neuropathic pain using the Spared Nerve Injury (SNI) model, which involves the ligation and transection of the tibial and common peroneal nerves, leaving the sural nerve intact.
-
Drug Preparation: Prepare this compound in a suitable vehicle (e.g., 1% Tween 80 in saline). Formulations should be prepared fresh daily.
-
Dosing Regimen:
-
Behavioral Testing (Mechanical Allodynia):
-
Apparatus: Use von Frey filaments of increasing stiffness.
-
Procedure: Acclimatize rats in individual clear plastic cages on a wire mesh floor. Apply von Frey filaments to the lateral plantar surface of the ipsilateral (injured) hind paw. Determine the 50% paw withdrawal threshold using the up-down method.
-
Timeline: Establish a baseline threshold before surgery. Conduct post-treatment testing at a consistent time each day (e.g., 1-2 hours after drug administration).
-
-
Outcome Measures: The primary outcome is the 50% paw withdrawal threshold in grams. A significant increase in the threshold in drug-treated groups compared to the vehicle group indicates an antiallodynic effect.
This protocol is used to determine if the in vivo effects of this compound are specifically mediated by the CB1 receptor.
-
Objective: To assess whether rats trained to discriminate this compound from vehicle will generalize this response to other cannabinoids and whether the response can be blocked by a selective CB1 antagonist.[9]
-
Animal Model: Rats trained in a two-lever food-reinforced drug discrimination task.
-
Apparatus: Standard two-lever operant conditioning chambers.
-
Training Phase:
-
Rats are trained to press one lever (the "drug" lever) after receiving this compound (e.g., 0.5 mg/kg, p.o., 1 hour before the session) and the other lever (the "vehicle" lever) after receiving the vehicle.
-
Correct lever presses are rewarded with food pellets on a fixed-ratio schedule (e.g., FR10). Training continues until rats achieve a high level of accuracy (e.g., >80% correct responses for 8 of 10 consecutive sessions).
-
-
Testing Phase:
-
Generalization Test: Administer various doses of other cannabinoid agonists (e.g., Δ⁹-THC, WIN 55,212-2) to see if the rats press the "drug" lever, indicating a shared mechanism of action.[9]
-
Antagonist Blockade Test: Pre-treat the rats with a selective CB1 antagonist like SR 141716A (e.g., 1-5 mg/kg, i.p.) 1 hour prior to administering the training dose of this compound.[9][13]
-
-
Outcome Measures: The primary measure is the percentage of lever presses on the drug-appropriate lever. Complete generalization occurs if the animal primarily presses the drug lever. A successful blockade by the antagonist is demonstrated if, after pre-treatment, the animal primarily presses the vehicle lever despite receiving this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [medbox.iiab.me]
- 3. caymanchem.com [caymanchem.com]
- 4. Cannabinoids (Chapter 21) - Neuropathic Pain [cambridge.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. adooq.com [adooq.com]
- 8. selleck.co.jp [selleck.co.jp]
- 9. Discriminative stimulus effects of the structurally novel cannabinoid CB1/CB2 receptor partial agonist this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 1,3-Disubstituted Pyrazole Peripheral Cannabinoid Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cannabinoids as Pharmacotherapies for Neuropathic Pain: From the Bench to the Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. ovid.com [ovid.com]
Application Notes and Protocols for Bay 59-3074 in Neuropathic Pain Studies
Introduction
Bay 59-3074 is a potent, orally active partial agonist for both cannabinoid receptor type 1 (CB1) and type 2 (CB2).[1] It has demonstrated significant anti-hyperalgesic and anti-allodynic effects in various preclinical models of neuropathic and inflammatory pain.[1][2][3] These characteristics make this compound a valuable research tool for investigating the role of the endocannabinoid system in the pathophysiology and treatment of neuropathic pain.
These application notes provide an overview of the use of this compound in neuropathic pain research, including its mechanism of action, key experimental data, and detailed protocols for in vivo studies.
Mechanism of Action
This compound exerts its analgesic effects by binding to and partially activating CB1 and CB2 receptors.[1][2] These G-protein coupled receptors are key components of the endocannabinoid system, which is involved in modulating pain perception. CB1 receptors are primarily located in the central and peripheral nervous systems, while CB2 receptors are predominantly found on immune cells. The activation of these receptors can lead to a reduction in neuronal excitability and a decrease in the release of pro-inflammatory molecules, thereby alleviating neuropathic pain symptoms. The effects of this compound can be blocked by a CB1 receptor antagonist, such as SR 141716A.[2]
Signaling Pathway of this compound in Neuropathic Pain
Caption: Signaling pathway of this compound in modulating neuropathic pain.
Quantitative Data Summary
| Parameter | Species | Receptor | Value |
| Binding Affinity (Ki) | Rat | CB1 | 55.4 nM[1][2] |
| Human | CB1 | 48.3 nM[1][2][3] | |
| Human | CB2 | 45.5 nM[1][2][3] | |
| Effective Oral Dose | Rat | N/A | 0.3-3 mg/kg[2][3] |
| Neuropathic Pain Model | Species | Treatment | Outcome |
| Chronic Constriction Injury (CCI) | Rat | 0.3-3 mg/kg, p.o. | Anti-hyperalgesic and anti-allodynic effects[2][4] |
| Spared Nerve Injury (SNI) | Rat | 1 mg/kg, p.o. daily for 2 weeks | Maintained anti-allodynic efficacy[2][3] |
| Tibial Nerve Injury | Rat | 0.3-3 mg/kg, p.o. | Anti-hyperalgesic and anti-allodynic effects[2][5] |
| Spinal Nerve Ligation (SNL) | Rat | 0.3-3 mg/kg, p.o. | Anti-hyperalgesic and anti-allodynic effects[2][4] |
Experimental Protocols
Experimental Workflow for Preclinical Neuropathic Pain Study
Caption: General workflow for a preclinical study of this compound in a neuropathic pain model.
Chronic Constriction Injury (CCI) Model Protocol
-
Animal Preparation: Anesthetize a male Wistar rat (200-250g) with an appropriate anesthetic (e.g., isoflurane).
-
Surgical Procedure:
-
Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.
-
Carefully dissect the nerve from the surrounding connective tissue.
-
Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve with approximately 1 mm spacing between them.
-
The ligatures should be tightened until a slight constriction of the nerve is observed, without arresting epineural blood flow.
-
-
Wound Closure: Suture the muscle and skin layers.
-
Post-operative Care: Administer analgesics for 2-3 days post-surgery and monitor the animal for signs of infection.
-
Behavioral Testing: Allow the animal to recover for 7-14 days before commencing behavioral testing to assess the development of neuropathic pain.
Spared Nerve Injury (SNI) Model Protocol
-
Animal Preparation: Anesthetize a male Wistar rat as described for the CCI model.
-
Surgical Procedure:
-
Expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Tightly ligate and section the common peroneal and tibial nerves, removing a 2-4 mm piece of each distal to the ligation.
-
Take care to leave the sural nerve intact.
-
-
Wound Closure and Post-operative Care: As described for the CCI model.
-
Behavioral Testing: Allow a recovery period of at least 7 days before behavioral assessments.
Behavioral Testing Protocols
Mechanical Allodynia (von Frey Test)
-
Apparatus: Place the animal in a testing chamber with a wire mesh floor.
-
Acclimatization: Allow the animal to acclimate to the chamber for at least 15-20 minutes before testing.
-
Stimulation: Apply a series of calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.
-
Response: A positive response is defined as a brisk withdrawal or licking of the paw upon stimulation.
-
Threshold Determination: The 50% paw withdrawal threshold can be determined using the up-down method.
Thermal Hyperalgesia (Hot Plate Test)
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 52 ± 0.5°C).
-
Procedure: Place the animal on the hot plate and start a timer.
-
Response: The latency to the first sign of nociception (e.g., licking, jumping) is recorded.
-
Cut-off Time: A cut-off time (e.g., 45 seconds) should be used to prevent tissue damage.
Side Effects and Tolerance
At doses above 1 mg/kg, this compound can induce cannabinoid-related side effects such as hypothermia.[2] However, tolerance to these side effects develops rapidly, typically within 5 days of daily administration.[2][3] Importantly, the anti-allodynic efficacy is maintained even with chronic administration.[2][3] An up-titration of the dose (e.g., doubling the daily dose every 4th day from 1 to 32 mg/kg) can prevent the occurrence of side effects while maintaining or increasing the analgesic efficacy.[2] No withdrawal symptoms have been observed after abrupt cessation of treatment.[2]
Conclusion
This compound is a well-characterized CB1/CB2 partial agonist with proven efficacy in multiple rodent models of neuropathic pain. The provided protocols and data serve as a comprehensive resource for researchers and scientists in the field of pain research and drug development to design and execute studies investigating the therapeutic potential of cannabinoid receptor agonists.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 3-[2-cyano-3-(trifluoromethyl)phenoxy]phenyl-4,4,4-trifluoro-1-butanesulfonate (this compound): a novel cannabinoid Cb1/Cb2 receptor partial agonist with antihyperalgesic and antiallodynic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cannabinoids (Chapter 21) - Neuropathic Pain [cambridge.org]
- 5. Cannabinoids as Pharmacotherapies for Neuropathic Pain: From the Bench to the Bedside - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bay 59-3074 in Inflammatory Pain Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Bay 59-3074, a potent cannabinoid receptor partial agonist, in preclinical inflammatory pain models. This document includes detailed experimental protocols, data presentation guidelines, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
This compound is a novel, orally active partial agonist for both cannabinoid receptor type 1 (CB1) and type 2 (CB2)[1][2][3]. It has demonstrated significant antihyperalgesic and antiallodynic effects in various rodent models of inflammatory and neuropathic pain[1][2][4]. Its dual agonist nature and efficacy at relatively low doses make it a compound of interest for investigating the therapeutic potential of cannabinoid receptor modulation in chronic pain states.
Mechanism of Action
This compound exerts its analgesic effects through the activation of CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors, particularly in the peripheral and central nervous systems, leads to a cascade of intracellular events that ultimately reduce neuronal excitability and nociceptive signaling.
Key signaling events include:
-
Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
-
Modulation of ion channels: Activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels result in hyperpolarization and reduced neurotransmitter release from presynaptic terminals.
-
Regulation of neurotransmitter release: The activation of presynaptic CB1 receptors inhibits the release of pro-nociceptive neurotransmitters such as glutamate (B1630785) and substance P, while modulating the release of inhibitory neurotransmitters like GABA.
Signaling Pathway Diagram
References
- 1. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models [escholarship.org]
- 2. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bay 59-3074 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro characterization of Bay 59-3074, a selective partial agonist for the cannabinoid receptors CB1 and CB2. The included methodologies are essential for researchers investigating the pharmacological properties of this compound and its potential therapeutic applications.
Introduction
This compound, chemically identified as 3-[2-cyano-3-(trifluoromethyl)phenoxy]phenyl-4,4,4-trifluoro-1-butanesulfonate, is a notable research compound that exhibits partial agonism at both human and rat cannabinoid CB1 and CB2 receptors. Its activity has been characterized through various in vitro assays, which are crucial for determining its binding affinity, potency, and functional effects. These assays are fundamental in preclinical drug development and for understanding the compound's mechanism of action at the molecular level.
Data Presentation
The following tables summarize the quantitative data for this compound's interaction with cannabinoid receptors as determined by in vitro assays.
Table 1: Radioligand Binding Affinity (Ki) of this compound
| Receptor Target | Species | Kᵢ (nM) | Reference |
| CB₁ | Human | 48.3 | [1][2] |
| CB₁ | Rat | 55.4 | [1][2] |
| CB₂ | Human | 45.5 | [1][2] |
Kᵢ values represent the inhibition constant and are a measure of the compound's binding affinity to the receptor. A lower Kᵢ value indicates a higher binding affinity.
Table 2: Functional Activity of this compound
| Assay Type | Receptor | Property Measured | Observation | Reference |
| [³⁵S]GTPγS Binding | CB₁/CB₂ | G-protein activation | Partial Agonist | [1] |
[³⁵S]GTPγS binding assays are functional assays that measure the activation of G-proteins coupled to the receptor, providing an indication of the compound's efficacy.
Signaling Pathway
This compound exerts its effects by modulating the cannabinoid receptor signaling pathway. As a partial agonist, it binds to CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). This binding event induces a conformational change in the receptor, leading to the activation of associated Gi/o proteins. The activated Gα subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate other downstream effectors, including ion channels.
References
Application Note: [3H]CP55,940 Competition Assay with Bay 59-3074 for Cannabinoid Receptor Binding Affinity Determination
Introduction
The cannabinoid receptors, primarily CB1 and CB2, are G-protein coupled receptors (GPCRs) that play crucial roles in various physiological processes and are significant targets for therapeutic drug development.[1] Determining the binding affinity of novel compounds to these receptors is a critical step in drug discovery. A radioligand competition binding assay is a fundamental technique used to characterize the interaction of an unlabeled test compound with a receptor by measuring its ability to displace a specific, high-affinity radiolabeled ligand.
This document provides a detailed protocol for a [3H]CP55,940 competition assay to determine the binding affinity of Bay 59-3074, a selective partial agonist for both CB1 and CB2 receptors.[2][3] The radioligand, [3H]CP55,940, is a potent synthetic cannabinoid agonist widely used for labeling CB1 and CB2 receptors due to its high affinity.[4][5] The assay measures the concentration-dependent displacement of [3H]CP55,940 from the receptor by this compound, allowing for the calculation of the inhibitor constant (Ki), a measure of the compound's binding affinity.
Principle of the Assay
The assay quantifies the competition between a fixed concentration of the radioligand ([3H]CP55,940) and varying concentrations of the unlabeled test compound (this compound) for binding to cannabinoid receptors (CB1 or CB2) in a membrane preparation. As the concentration of this compound increases, it displaces more [3H]CP55,940 from the receptors, resulting in a decrease in measured radioactivity bound to the membranes. The concentration of this compound that displaces 50% of the specifically bound radioligand is the IC50 value. This value is then used to calculate the Ki value, which represents the binding affinity of this compound for the receptor.
Quantitative Data Summary
The binding affinities (Ki) of this compound for rat and human cannabinoid receptors have been determined using assays similar to the one described below.
| Compound | Receptor | Species | Ki (nM) | Reference |
| This compound | CB1 | Human | 48.3 | [2][3][6] |
| This compound | CB2 | Human | 45.5 | [2][3][6] |
| This compound | CB1 | Rat | 55.4 | [6][7] |
Experimental Protocol
This protocol outlines the steps for performing a [3H]CP55,940 competition binding assay with this compound using cell membranes expressing either human CB1 or CB2 receptors.
Materials and Reagents
-
Membrane Preparations: Cell membranes from CHO or HEK293 cells stably expressing human CB1 or CB2 receptors.
-
Radioligand: [3H]CP55,940.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a standard non-radioactive cannabinoid agonist (e.g., 10 µM WIN 55,212-2 or unlabeled CP55,940).
-
Binding Buffer (TME Buffer): 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Assay Buffer: Binding Buffer supplemented with 0.1% to 0.5% Bovine Serum Albumin (BSA). A common formulation includes 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, and 0.2% BSA.[8]
-
Wash Buffer: Ice-cold Binding Buffer with 0.1% BSA.
-
Equipment: 96-well plates, cell harvester (e.g., Brandel or PerkinElmer), glass fiber filters (e.g., Whatman GF/B or GF/C), liquid scintillation counter, scintillation fluid, multichannel pipettes, and standard laboratory equipment.
Procedure
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
Dilute the [3H]CP55,940 stock in assay buffer to a working concentration. The final concentration in the assay should be approximately equal to its Kd value for the specific receptor (e.g., 1-2 nM).[9]
-
Thaw the receptor membrane preparation on ice and dilute to the desired concentration (e.g., 5-20 µg of protein per well) in ice-cold assay buffer. Homogenize gently before use.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [3H]CP55,940, and 100 µL of the membrane preparation to designated wells.
-
Non-specific Binding (NSB): Add 50 µL of the high-concentration non-radioactive ligand, 50 µL of [3H]CP55,940, and 100 µL of the membrane preparation to designated wells.
-
Competition Binding: Add 50 µL of each this compound dilution, 50 µL of [3H]CP55,940, and 100 µL of the membrane preparation to the remaining wells.
-
Note: All additions should be performed in triplicate.
-
-
Incubation:
-
Incubate the plate at 30°C or 37°C for 60-90 minutes with gentle agitation.
-
-
Termination and Filtration:
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. The filters should be pre-soaked in the wash buffer.
-
Quickly wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters into scintillation vials.
-
Add 4-5 mL of scintillation fluid to each vial.
-
Allow the vials to sit for several hours in the dark to allow the filter to become transparent.
-
Measure the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (NSB) (CPM).
-
-
Generate Competition Curve:
-
Calculate the percentage of specific binding for each concentration of this compound: % Specific Binding = (CPM [at given this compound conc.] - NSB CPM) / (Total Binding CPM - NSB CPM) x 100
-
Plot the % Specific Binding against the log concentration of this compound.
-
-
Determine IC50:
-
Use a non-linear regression analysis (sigmoidal dose-response curve) with software like GraphPad Prism to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [3H]CP55,940.
-
-
Calculate Ki (Cheng-Prusoff Equation):
-
Convert the IC50 to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand ([3H]CP55,940) used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
Visualizations
Experimental Workflow
Caption: Workflow for the [3H]CP55,940 competition binding assay.
CB1/CB2 Receptor Signaling Pathway
Caption: Simplified CB1/CB2 receptor signaling cascade.
References
- 1. Development and preliminary validation of a plate-based CB1/CB2 receptor functional assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. (-)-CP 55,940 [shop.labclinics.com]
- 5. scispace.com [scispace.com]
- 6. 3-[2-cyano-3-(trifluoromethyl)phenoxy]phenyl-4,4,4-trifluoro-1-butanesulfonate (this compound): a novel cannabinoid Cb1/Cb2 receptor partial agonist with antihyperalgesic and antiallodynic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. realmofcaring.org [realmofcaring.org]
Application Notes and Protocols: GTPγS Binding Assay for the Adenosine A1 Receptor
Audience: Researchers, scientists, and drug development professionals.
Topic: This document provides a detailed protocol and application notes for the GTPγS binding assay to characterize the activity of compounds at the human Adenosine A1 receptor (A1AR). While the compound Bay 59-3074 is primarily known as a partial agonist of cannabinoid receptors (CB1 and CB2), this assay can be employed to investigate its potential off-target effects or novel activity at the A1AR, a common practice in comprehensive drug profiling.[1][2][3]
Introduction
The GTPγS binding assay is a functional biochemical assay used to measure the activation of G protein-coupled receptors (GPCRs).[4][5] It directly quantifies the agonist-induced stimulation of guanine (B1146940) nucleotide exchange on G proteins, which is a primary step in the signal transduction cascade.[4][5] The Adenosine A1 receptor is a member of the GPCR superfamily that couples primarily to inhibitory G proteins (Gi/o).[6][7] Upon agonist binding, the A1AR undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated G protein.[8] This leads to the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors, such as adenylyl cyclase.[6][7]
This assay utilizes a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the Gα subunit upon receptor activation.[4] The accumulation of [³⁵S]GTPγS is proportional to the extent of receptor activation and can be measured by scintillation counting. This allows for the determination of agonist potency (EC₅₀) and efficacy (Emax).[4]
Signaling Pathway of the Adenosine A1 Receptor
Activation of the Adenosine A1 Receptor by an agonist leads to the activation of inhibitory G proteins (Gi/o). The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The Gβγ subunit can also modulate the activity of other effectors, including ion channels.
Experimental Protocol: [³⁵S]GTPγS Binding Assay for A1AR
This protocol is adapted for a 96-well plate format using a filtration method.
Materials and Reagents
-
Membranes: Cell membranes prepared from a cell line stably expressing the human Adenosine A1 receptor (e.g., CHO-K1 or HEK293 cells).
-
[³⁵S]GTPγS: Specific activity >1000 Ci/mmol.
-
GDP: Guanosine 5'-diphosphate.
-
GTPγS: Guanosine 5'-O-(3-thiotriphosphate) (for non-specific binding).
-
Adenosine Deaminase (ADA): To degrade endogenous adenosine.
-
Test Compounds: Including a reference agonist (e.g., CPA - N⁶-Cyclopentyladenosine) and the compound of interest (e.g., this compound).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4), ice-cold.
-
Filtration Plate: 96-well glass fiber filter plate (e.g., Whatman GF/B).
-
Scintillation Cocktail.
-
Plate Scintillation Counter.
Experimental Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS 406205-74-1 | Tocris Bioscience [tocris.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 7. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Bay 59-3074: A Versatile Tool for Interrogating Cannabinoid Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Bay 59-3074 is a potent and selective partial agonist for the cannabinoid receptors CB1 and CB2.[1][2][3][4] Developed by Bayer AG, this compound has emerged as a valuable pharmacological tool for investigating the intricate roles of the endocannabinoid system in various physiological and pathological processes. Its balanced affinity for both CB1 and CB2 receptors, coupled with its partial agonism, allows for the nuanced dissection of cannabinoid signaling pathways without inducing the maximal response associated with full agonists.[5][6][] This document provides detailed application notes and experimental protocols for the use of this compound in studying cannabinoid signaling, aimed at researchers, scientists, and drug development professionals.
Physicochemical Properties and In Vitro Pharmacology
This compound, chemically described as 3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl 4,4,4-trifluoro-1-butanesulfonic acid ester, is orally active and demonstrates significant analgesic, antihyperalgesic, and antiallodynic effects in various preclinical models of pain.[4][5][]
Binding Affinity
This compound exhibits comparable nanomolar affinity for both human and rat cannabinoid receptors. This balanced profile makes it an excellent tool for comparative studies across species.
| Receptor | Species | Kᵢ (nM) |
| CB1 | Human | 48.3[1][3][4] |
| Rat | 55.4[5][6][] | |
| CB2 | Human | 45.5[1][3][4] |
Functional Activity
As a partial agonist, this compound elicits a submaximal response compared to full agonists, providing a means to study the effects of moderate and sustained receptor activation. Its functional activity has been characterized in key second messenger assays.
| Assay | Receptor | Agonist Activity |
| [³⁵S]GTPγS Binding | CB1/CB2 | Partial Agonist[5][6][] |
| cAMP Accumulation | CB1/CB2 (via Gᵢ/ₒ) | Inhibition[8][9] |
Signaling Pathways and Experimental Workflows
The activation of CB1 and CB2 receptors by this compound initiates a cascade of intracellular signaling events, primarily through the Gᵢ/ₒ family of G proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8][9] Additionally, cannabinoid receptor activation can modulate various ion channels and mitogen-activated protein kinase (MAPK) pathways.[2][9]
A typical workflow for characterizing the in vitro activity of this compound involves a series of assays to determine its binding affinity and functional potency.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization based on specific cell lines and laboratory conditions.
Radioligand Binding Assay for CB1/CB2 Receptors
This protocol is used to determine the binding affinity (Kᵢ) of this compound.
Materials:
-
Cell membranes expressing human or rat CB1 or CB2 receptors.
-
Radioligand (e.g., [³H]CP55,940).
-
This compound.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.
-
96-well filter plates (e.g., Millipore MAHF C1H).
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer.
-
Cell membranes (5-10 µg protein/well).
-
This compound at various concentrations.
-
Radioligand (e.g., [³H]CP55,940 at a concentration near its Kₔ).
-
For non-specific binding control wells, add a high concentration of a non-labeled cannabinoid agonist (e.g., 10 µM WIN 55,212-2).
-
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Terminate the binding by rapid filtration through the pre-soaked (in 0.33% polyethyleneimine) filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value from the competition curve and calculate the Kᵢ using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures G-protein activation to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound.[10]
Materials:
-
Cell membranes expressing CB1 or CB2 receptors.
-
This compound.
-
[³⁵S]GTPγS.
-
GDP.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.
-
GTPγS (unlabeled, for non-specific binding).
-
96-well filter plates.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add:
-
Assay buffer.
-
Cell membranes (10-20 µg protein/well).
-
GDP (to a final concentration of 10-30 µM).
-
This compound at various concentrations.
-
-
Pre-incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding [³⁵S]GTPγS (final concentration of 0.05-0.1 nM).
-
Incubate for 60 minutes at 30°C with gentle agitation.
-
For non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Terminate the reaction and filter as described in the radioligand binding assay protocol.
-
Wash the filters with ice-cold wash buffer, dry, add scintillation fluid, and count.
-
Plot the specific binding against the concentration of this compound to determine EC₅₀ and Eₘₐₓ values.
cAMP Accumulation Assay
This assay confirms the Gᵢ/ₒ coupling of CB1/CB2 receptors by measuring the inhibition of adenylyl cyclase activity.[11]
Materials:
-
Whole cells expressing CB1 or CB2 receptors (e.g., HEK293 or CHO cells).
-
This compound.
-
Phosphodiesterase inhibitor (e.g., IBMX).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and plates.
Procedure:
-
Seed the cells in a 96-well or 384-well plate and grow to confluence.
-
On the day of the assay, replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) and incubate for 30 minutes.
-
Add this compound at various concentrations and incubate for 15-30 minutes.
-
Stimulate the cells with forskolin (a direct activator of adenylyl cyclase) at a concentration that gives a submaximal cAMP response (e.g., 1-10 µM).
-
Incubate for a further 15-30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Plot the cAMP concentration against the concentration of this compound to determine the IC₅₀ for the inhibition of forskolin-stimulated cAMP accumulation.
In Vivo Applications: Models of Neuropathic and Inflammatory Pain
This compound has demonstrated efficacy in various rodent models of chronic pain, highlighting its therapeutic potential.[4][5][]
Animal Models:
-
Neuropathic Pain:
-
Chronic Constriction Injury (CCI) of the sciatic nerve.
-
Spared Nerve Injury (SNI).
-
Spinal Nerve Ligation (SNL).
-
-
Inflammatory Pain:
-
Carrageenan-induced paw edema.
-
Complete Freund's Adjuvant (CFA)-induced arthritis.
-
General Protocol for Analgesic Testing:
-
Induce the pain model in rats or mice according to established surgical and procedural protocols.
-
Allow for the development of pain-related behaviors (e.g., mechanical allodynia, thermal hyperalgesia), typically over several days to weeks.
-
Administer this compound orally (p.o.) at doses ranging from 0.3 to 3 mg/kg.[4][5][]
-
Assess pain behaviors at various time points post-administration using standard methods:
-
Mechanical Allodynia: von Frey filaments.
-
Thermal Hyperalgesia: Plantar test (Hargreaves method).
-
-
Include vehicle control groups and positive control groups (e.g., gabapentin) for comparison.
-
Analyze the data to determine the dose-dependent effects of this compound on reversing pain-like behaviors.
Conclusion
This compound is a well-characterized and versatile partial agonist of CB1 and CB2 receptors. Its balanced affinity and submaximal efficacy make it an invaluable research tool for elucidating the complex signaling mechanisms of the endocannabinoid system. The protocols outlined in this document provide a comprehensive framework for utilizing this compound in both in vitro and in vivo studies, facilitating further discoveries in cannabinoid pharmacology and the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. CB1 Cannabinoid Receptor Signaling and Biased Signaling [mdpi.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. abmole.com [abmole.com]
- 5. 3-[2-cyano-3-(trifluoromethyl)phenoxy]phenyl-4,4,4-trifluoro-1-butanesulfonate (this compound): a novel cannabinoid Cb1/Cb2 receptor partial agonist with antihyperalgesic and antiallodynic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conformationally constrained analogs of BAY 59–3074 as novel cannabinoid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signal Transduction via Cannabinoid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cannabinoid Receptors and the Endocannabinoid System: Signaling and Function in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Bay 59-3074
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the solubility, stability, and handling of Bay 59-3074.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A: this compound is a selective partial agonist for the cannabinoid CB1 and CB2 receptors.[1][2][3][4] It is orally active and has demonstrated analgesic properties, specifically antihyperalgesic and antiallodynic effects, in animal models of chronic neuropathic and inflammatory pain.[5][6][7]
Q2: What are the primary solvents for dissolving this compound?
A: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol.[8] It is considered insoluble in water. For in vitro assays, creating a concentrated stock solution in DMSO is a common practice.
Q3: What are the recommended storage conditions for this compound?
A: For long-term storage, the solid powder form of this compound should be stored at -20°C. Stock solutions in DMSO can be stored at -20°C for about one month or at -80°C for up to six months.[9] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q4: How should I prepare this compound for in vivo studies?
A: For oral administration in animal models, a common formulation involves preparing a suspension. One method is to first dissolve this compound in a small amount of DMSO and then suspend this solution in a vehicle like corn oil.[9] For example, a formulation of 10% DMSO and 90% corn oil has been used.[9] It is recommended to prepare these formulations fresh on the day of use.
Troubleshooting Guide
Issue: Precipitation of this compound in Cell Culture Media
Cause: this compound, like many cannabinoids, is highly lipophilic and has poor aqueous solubility.[10] When a concentrated DMSO stock solution is diluted into an aqueous cell culture medium, the compound can precipitate out of the solution, especially at higher concentrations.[10]
Solutions:
-
Optimize Solvent Concentration: Keep the final concentration of DMSO in the cell culture medium as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[10] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.[10]
-
Use Solubilizing Agents:
-
Surfactants: Non-ionic surfactants such as Tween 80 or Pluronic F-68 can be used at low, non-toxic concentrations to help maintain the solubility of hydrophobic compounds in aqueous solutions.
-
Cyclodextrins: These molecules can encapsulate hydrophobic compounds, increasing their apparent solubility in water-based media.
-
-
Preparation Technique: When diluting the DMSO stock into your cell culture medium, add the stock solution dropwise while gently vortexing or swirling the medium.[10] This rapid dispersion can help prevent localized high concentrations that lead to precipitation. Pre-warming the medium to 37°C can also aid in solubilization.[10]
-
Lipid-Based Formulations: For some applications, lipid-based formulations can be considered, as cannabinoids generally have good solubility in triglycerides.[11]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | ≥ 100 mg/mL | Hygroscopic DMSO can affect solubility; use freshly opened solvent. |
| Ethanol | Soluble | --- |
| Water | Insoluble | --- |
Table 2: Stability and Storage of this compound
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 3 years | Keep tightly sealed. |
| Stock Solution in DMSO | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[9] |
| Stock Solution in DMSO | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles.[9] |
Experimental Protocols
Protocol: Assessment of Antihyperalgesic and Antiallodynic Effects in a Rat Model of Neuropathic Pain
This protocol is based on the methods described by De Vry et al. (2004).[5]
1. Animal Model:
-
Induce neuropathic pain in rats using a model such as chronic constriction injury (CCI) or spared nerve injury (SNI) of the sciatic nerve.
-
Allow animals to recover for a period of 10-14 days, during which neuropathic pain behaviors should develop.
2. Drug Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
For oral administration (p.o.), create a suspension by diluting the DMSO stock in a vehicle such as corn oil to the desired final concentration (e.g., 0.3-3 mg/kg).[5][9] Ensure the final DMSO concentration in the vehicle is low (e.g., 10%).[9] Prepare the suspension fresh daily.
3. Experimental Procedure:
-
Habituate the animals to the testing environment and equipment for several days before the experiment.
-
Establish a baseline measurement of pain responses before drug administration.
-
Thermal Hyperalgesia: Use a plantar test apparatus to measure the paw withdrawal latency to a radiant heat source.
-
Mechanical Allodynia: Use von Frey filaments of increasing stiffness to determine the paw withdrawal threshold.
-
-
Administer this compound or the vehicle control orally to the rats.
-
Measure pain responses at various time points after administration (e.g., 1, 2, 4, and 8 hours) to determine the time course of the analgesic effect.
4. Data Analysis:
-
Analyze the data using appropriate statistical methods, such as a two-way ANOVA with post-hoc tests, to compare the effects of this compound with the vehicle control group over time.
-
A significant increase in paw withdrawal latency (thermal hyperalgesia) or paw withdrawal threshold (mechanical allodynia) in the drug-treated group compared to the control group indicates an analgesic effect.
Visualizations
Caption: Signaling pathway of this compound via CB1/CB2 receptors.
Caption: Workflow for assessing the analgesic effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound [medbox.iiab.me]
- 5. 3-[2-cyano-3-(trifluoromethyl)phenoxy]phenyl-4,4,4-trifluoro-1-butanesulfonate (this compound): a novel cannabinoid Cb1/Cb2 receptor partial agonist with antihyperalgesic and antiallodynic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | CAS 406205-74-1 | Tocris Bioscience [tocris.com]
- 7. Cannabinoids (Chapter 21) - Neuropathic Pain [cambridge.org]
- 8. BAY-59-3074 | CAS 406205-74-1 | Sun-shinechem [sun-shinechem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. pharmtech.com [pharmtech.com]
Technical Support Center: Bay 59-3074 Animal Model Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals utilizing Bay 59-3074 in animal models. The information is based on preclinical findings and is intended to help anticipate and troubleshoot potential issues during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a partial agonist for both the cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptors.[1][2] Its pharmacological effects, including analgesia and potential side effects, are primarily mediated through the activation of the CB1 receptor.[3]
Q2: What are the most common side effects of this compound observed in animal models?
The most consistently reported side effect in animal models, particularly rats, is hypothermia (a decrease in body temperature).[2] This is a well-documented effect of CB1 receptor activation. Other potential side effects, characteristic of the "cannabinoid tetrad," include:
-
Reduced locomotor activity (hypomotility)
-
Catalepsy (immobility)
-
Analgesia (which is often the therapeutic target)[4]
Q3: At what doses are the side effects of this compound typically observed?
Side effects such as hypothermia are generally observed at doses exceeding 1 mg/kg.
Q4: Does tolerance develop to the side effects of this compound?
Yes, rapid tolerance to the cannabinoid-related side effects, including hypothermia, has been observed to develop within 5 days of daily administration.[5] This tolerance development can be leveraged to mitigate unwanted effects while maintaining the desired analgesic properties of the compound.
Q5: Are there any reported withdrawal symptoms upon cessation of this compound treatment?
Studies have shown no withdrawal symptoms after the abrupt cessation of this compound administration following 14 daily applications of 1 to 10 mg/kg (p.o.).
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Significant hypothermia in test subjects. | This is a known, dose-dependent side effect of this compound due to CB1 receptor activation. | - Monitor core body temperature regularly. - Consider implementing a dose uptitration schedule to induce tolerance. - Ensure the ambient temperature of the animal housing is stable and within the thermoneutral zone for the species. |
| Animals exhibit reduced movement and exploration (hypolocomotion). | This is an expected central nervous system effect mediated by the CB1 receptor. | - For behavioral studies, ensure a sufficient acclimatization period to the testing environment. - If hypolocomotion interferes with the experimental endpoint, consider a dose-response study to find a dose with analgesic effects but minimal motor impairment. - Utilize an uptitration dosing regimen to build tolerance to motor effects. |
| Animals remain immobile for extended periods (catalepsy). | This is another classic CB1 receptor-mediated effect. | - Use a standardized scoring system to quantify the cataleptic state (e.g., bar test). - If catalepsy is a concern, a lower dose or a dose uptitration strategy is recommended. |
| Variability in analgesic response. | Factors such as route of administration, animal strain, and the specific pain model can influence efficacy. | - Ensure consistent and accurate drug administration. - Use a well-established and validated pain model. - Consider conducting a pilot study to determine the optimal dose and time point for analgesia in your specific experimental setup. |
Data Presentation
Table 1: Summary of this compound Side Effects in Rodent Models
| Side Effect | Animal Model | Dose Range | Observations |
| Hypothermia | Rat | > 1 mg/kg | Dose-dependent decrease in core body temperature. |
| Hypolocomotion | Rat, Mouse | Expected at effective analgesic doses | Part of the cannabinoid tetrad; dose-dependent. |
| Catalepsy | Rat, Mouse | Expected at effective analgesic doses | Part of the cannabinoid tetrad; dose-dependent. |
| Withdrawal | Rat | 1-10 mg/kg (14 days) | No observed withdrawal symptoms upon abrupt cessation. |
Experimental Protocols
Assessment of the Cannabinoid Tetrad
This protocol outlines the general procedures for assessing the four key effects of cannabinoid receptor agonists in rodents.
-
Hypolocomotion (Open Field Test):
-
Place the animal in the center of an open field arena (e.g., a square or circular enclosure with grid lines on the floor).
-
Record the number of grid lines crossed and rearing frequency over a defined period (e.g., 5-10 minutes).
-
A reduction in these parameters compared to vehicle-treated controls indicates hypolocomotion.
-
-
Hypothermia (Rectal Temperature Measurement):
-
Measure the baseline rectal temperature of the animal using a lubricated digital thermometer.
-
Administer this compound or vehicle.
-
Measure rectal temperature at predetermined time points post-administration (e.g., 30, 60, 90, 120 minutes).
-
A significant decrease in temperature from baseline and compared to the vehicle group indicates hypothermia.
-
-
Catalepsy (Bar Test):
-
Place the animal's forepaws on a horizontal bar raised a few centimeters from a surface.
-
Measure the time it takes for the animal to remove its paws and move from the bar.
-
An increased latency to movement compared to controls is indicative of catalepsy.
-
-
Analgesia (Hot Plate or Tail-Flick Test):
-
Hot Plate: Place the animal on a heated surface (e.g., 52-55°C) and measure the latency to a nociceptive response (e.g., paw licking, jumping).
-
Tail-Flick: Immerse the distal portion of the animal's tail in warm water (e.g., 52°C) and measure the time to tail withdrawal.
-
An increased latency to the response compared to baseline and vehicle-treated animals indicates analgesia.
-
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for assessing side effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Cannabinoids as Pharmacotherapies for Neuropathic Pain: From the Bench to the Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discriminative stimulus effects of the structurally novel cannabinoid CB1/CB2 receptor partial agonist this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetrad test - Wikipedia [en.wikipedia.org]
- 5. Cannabinoid-Induced Tetrad in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Hypothermia Induced by Bay 59-3074
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and troubleshooting hypothermia induced by the cannabinoid receptor partial agonist, Bay 59-3074.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind this compound-induced hypothermia?
A1: The hypothermic effect of this compound is primarily mediated through the activation of the cannabinoid CB1 receptor.[1][2] As a partial agonist at both CB1 and CB2 receptors, its interaction with CB1 receptors in the central nervous system leads to a decrease in body temperature.[1][2]
Q2: At what doses of this compound is hypothermia typically observed?
A2: Hypothermia is a known side effect of this compound, particularly at doses exceeding 1 mg/kg when administered orally in rats.[1]
Q3: How quickly does tolerance to the hypothermic effects of this compound develop?
A3: Tolerance to the hypothermic side effects of this compound develops rapidly.[1][2] Studies in rat models of neuropathic pain have shown that tolerance can occur within 5 days of daily administration.[1]
Q4: Can the hypothermic side effects of this compound be prevented?
A4: Yes, a dose uptitration strategy has been shown to prevent the occurrence of hypothermia.[1] This involves starting with a low dose and gradually increasing it over several days. For example, doubling the daily oral dose every fourth day from 1 mg/kg up to 32 mg/kg has been effective in preventing hypothermia while maintaining or even increasing the analgesic efficacy of the compound.[1]
Q5: Is the hypothermic effect of this compound reversible?
A5: Yes, the hypothermic effect is reversible. The body temperature of the animals will return to baseline as the compound is metabolized and cleared from the system. The development of tolerance also indicates a physiological adaptation that mitigates the hypothermic response with repeated administration.[1]
Data Presentation
Table 1: Summary of this compound Effects on Body Temperature
| Parameter | Observation | Species | Route of Administration | Citation |
| Effective Dose for Analgesia | 0.3-3 mg/kg | Rat | Oral (p.o.) | [1] |
| Dose Threshold for Hypothermia | > 1 mg/kg | Rat | Oral (p.o.) | [1] |
| Tolerance Development | Rapidly, within 5 days of daily administration | Rat | Oral (p.o.) | [1] |
| Tolerance Prevention | Dose uptitration (e.g., doubling dose every 4th day from 1 to 32 mg/kg) | Rat | Oral (p.o.) | [1] |
Experimental Protocols
Measurement of Drug-Induced Hypothermia in Rodents
This protocol outlines the key steps for assessing the hypothermic effects of this compound in a research setting.
1. Animal Model:
- Species: Rat (as predominantly cited in the literature for this compound) or mouse.
- Acclimation: Animals should be acclimated to the housing and experimental conditions for at least one week prior to the study.
2. Temperature Monitoring:
- Method: Use a calibrated rectal thermometer or an implantable telemetry device for continuous monitoring.
- Baseline Measurement: Record the baseline body temperature of each animal for at least three consecutive days before the start of the experiment to establish a stable diurnal rhythm.
- Post-Dosing Measurement: Measure body temperature at regular intervals (e.g., 30, 60, 90, 120, 180, and 240 minutes) after drug administration.
3. Drug Administration:
- Route: Oral gavage (p.o.) is a common route for this compound.
- Vehicle: The vehicle used to dissolve or suspend this compound should be administered to a control group to account for any effects of the vehicle itself.
- Dose: Based on existing literature, doses ranging from 1 mg/kg to 10 mg/kg are likely to induce hypothermia. A dose-response study is recommended.
4. Environmental Control:
- Ambient Temperature: Maintain a consistent and controlled ambient temperature throughout the experiment, as this can significantly influence body temperature. A standard laboratory temperature of 20-24°C is typical.
- Housing: House animals individually to prevent huddling, which can affect body temperature.
5. Data Analysis:
- Calculate the change in body temperature from baseline for each animal at each time point.
- Compare the temperature changes between the drug-treated groups and the vehicle-treated control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| High variability in baseline body temperature. | Stress from handling; Inconsistent environmental temperature; Circadian rhythm variations. | Handle animals gently and consistently. Ensure a stable ambient temperature. Take measurements at the same time each day. |
| No significant hypothermic effect observed at expected doses. | Incorrect dose preparation; Rapid development of tolerance; Insufficient statistical power. | Verify the concentration and formulation of the dosing solution. For repeated dosing studies, be mindful of tolerance development. Increase the number of animals per group. |
| Unexpected mortality in experimental animals. | Severe hypothermia; Off-target effects at high doses. | Monitor animals closely for signs of distress. If severe hypothermia is observed, provide a heat source. Conduct a dose-escalation study to determine the maximum tolerated dose. |
| Difficulty with rectal probe insertion. | Improper restraint; Incorrect probe size. | Ensure proper and gentle restraint of the animal. Use a flexible rectal probe of an appropriate size for the animal and lubricate it before insertion. |
Visualizations
Caption: Signaling pathway of this compound-induced hypothermia.
Caption: Experimental workflow for assessing drug-induced hypothermia.
Caption: Logical workflow for troubleshooting experimental issues.
References
- 1. 3-[2-cyano-3-(trifluoromethyl)phenoxy]phenyl-4,4,4-trifluoro-1-butanesulfonate (this compound): a novel cannabinoid Cb1/Cb2 receptor partial agonist with antihyperalgesic and antiallodynic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cannabinoids as Pharmacotherapies for Neuropathic Pain: From the Bench to the Bedside - PMC [pmc.ncbi.nlm.nih.gov]
optimizing Bay 59-3074 dosage to minimize side effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with BAY 59-3074. The information is designed to address specific issues that may be encountered during experiments, with a focus on optimizing dosage to minimize side effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel and selective partial agonist for both the cannabinoid CB1 and CB2 receptors.[1][2][][4][5][6] Its therapeutic potential, particularly its analgesic properties, stems from its interaction with these receptors.[2][4][5][6][7]
Q2: What are the recommended starting doses for in vivo animal studies?
In rat models of chronic neuropathic and inflammatory pain, effective oral doses of this compound have been reported in the range of 0.3 to 3 mg/kg.[1][] A dose of 1 mg/kg has been shown to maintain antiallodynic efficacy with daily administration over two weeks.[1][6]
Q3: What are the common side effects observed with this compound administration?
At doses above 1 mg/kg in rats, cannabinoid-related side effects such as hypothermia have been observed.[1] However, a key finding is that tolerance to these side effects develops rapidly, typically within five days of daily administration.[1][2][6]
Q4: How can I minimize the side effects of this compound while maintaining its therapeutic efficacy?
A dose "uptitration" strategy has been shown to be effective in preventing side effects in rats. This involves starting with a lower dose (e.g., 1 mg/kg) and gradually increasing it over a period of time. One successful protocol involved doubling the daily oral dose every fourth day, up to 32 mg/kg.[1] This approach not only prevented side effects but also maintained or even increased the antihyperalgesic and antiallodynic efficacy.[1]
Q5: Are there any withdrawal symptoms associated with the cessation of this compound treatment?
Studies in rats have shown no withdrawal symptoms after the abrupt cessation of 14 daily applications of doses ranging from 1 to 10 mg/kg (orally).[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Observed Side Effects (e.g., hypothermia) | Dose may be too high for initial administration. | 1. Reduce the initial dose to 1 mg/kg or lower. 2. Implement a dose uptitration protocol (see FAQ 4). 3. Monitor animals closely for the development of tolerance, which is expected within 5 days.[1][2] |
| Lack of Therapeutic Effect | Dose may be too low. | 1. Gradually increase the dose. 2. Ensure proper formulation and administration of the compound. |
| Inconsistent Results | Variability in animal models or experimental procedures. | 1. Standardize experimental protocols. 2. Ensure the chosen animal model is appropriate for the study. |
Quantitative Data Summary
Table 1: Receptor Binding Affinity of this compound [1][][7]
| Receptor | Species | Ki (nM) |
| CB1 | Rat | 55.4 |
| CB1 | Human | 48.3 |
| CB2 | Human | 45.5 |
Table 2: In Vivo Efficacy and Side Effect Profile in Rats [1]
| Dosage (p.o.) | Effect | Notes |
| 0.3 - 3 mg/kg | Antihyperalgesic and antiallodynic effects | Effective in various chronic neuropathic and inflammatory pain models. |
| > 1 mg/kg | Cannabinoid-related side effects (e.g., hypothermia) | Tolerance develops rapidly (within 5 days). |
| 1 to 32 mg/kg (Uptitration) | Maintained/increased efficacy with no side effects | Doubling of daily dose every 4th day. |
Key Experimental Protocols
Protocol 1: In Vivo Assessment of Antiallodynic Effects in a Rat Model of Neuropathic Pain (Spared Nerve Injury Model)
-
Animal Model: The spared nerve injury (SNI) model is induced in adult male Wistar rats.
-
Drug Administration: this compound is administered orally (p.o.) at the desired doses (e.g., 0.3, 1, and 3 mg/kg). A vehicle control group should be included.
-
Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments at baseline and at various time points post-drug administration. The paw withdrawal threshold is determined.
-
Data Analysis: The percentage of the maximum possible effect (%MPE) is calculated for each animal at each time point. Statistical analysis is performed to compare the drug-treated groups with the vehicle control group.
Protocol 2: [35S]GTPγS Binding Assay to Determine Functional Activity at Cannabinoid Receptors
-
Membrane Preparation: Membranes are prepared from cells expressing either the human CB1 or CB2 receptor.
-
Assay Buffer: The assay is performed in a buffer containing Tris-HCl, EDTA, MgCl2, and GDP.
-
Incubation: Membranes are incubated with varying concentrations of this compound in the presence of [35S]GTPγS.
-
Separation: Bound and free [35S]GTPγS are separated by filtration.
-
Detection: The amount of bound [35S]GTPγS is quantified using a scintillation counter.
-
Data Analysis: Data are analyzed to determine the EC50 and Emax values for this compound, indicating its potency and efficacy as a partial agonist.
Visualizations
Caption: Simplified signaling pathway of this compound as a partial agonist at CB1/CB2 receptors.
Caption: Logical workflow for optimizing this compound dosage in preclinical studies.
References
- 1. 3-[2-cyano-3-(trifluoromethyl)phenoxy]phenyl-4,4,4-trifluoro-1-butanesulfonate (this compound): a novel cannabinoid Cb1/Cb2 receptor partial agonist with antihyperalgesic and antiallodynic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound | CAS 406205-74-1 | Tocris Bioscience [tocris.com]
- 6. abmole.com [abmole.com]
- 7. caymanchem.com [caymanchem.com]
Technical Support Center: Bay 59-3074 for Chronic Studies
Welcome to the technical support center for Bay 59-3074. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address potential challenges when using this compound in chronic experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective partial agonist for both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[1][2][3][4][5] Its primary mechanism of action is to bind to and activate these receptors, which are G-protein coupled receptors (GPCRs). This activation primarily involves coupling to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neurotransmitter release and inflammatory processes, leading to its analgesic effects.[5]
Q2: What are the main challenges encountered when using this compound in chronic studies?
The principal challenge in the chronic administration of this compound is the rapid development of tolerance to its cannabinoid-related side effects.[5][6] In rodent models, side effects such as hypothermia have been observed to diminish within 5 days of continuous treatment at doses above 1 mg/kg.[6] However, it is crucial to note that the analgesic and antiallodynic efficacy of this compound is maintained and can even be enhanced during this period.[5][6]
Q3: How can the side effects of this compound be mitigated in a chronic study?
A dose uptitration strategy has been shown to be effective in preventing the occurrence of side effects while maintaining or increasing the therapeutic efficacy.[6] A suggested protocol involves starting with a dose of 1 mg/kg and doubling the daily dose every fourth day, up to a maximum of 32 mg/kg.[6] This gradual increase in dosage allows the subject to develop tolerance to the adverse effects without compromising the desired analgesic properties.
Q4: What are the known binding affinities of this compound?
This compound exhibits similar binding affinities for both human and rat CB1 and CB2 receptors. The reported Ki values are summarized in the table below.
Quantitative Data Summary
Table 1: Binding Affinities (Ki) of this compound
| Receptor | Species | Ki (nM) |
| CB1 | Human | 48.3[1][4][5] |
| CB2 | Human | 45.5[1][4][5] |
| CB1 | Rat | 55.4[2] |
Table 2: In Vivo Efficacy of this compound in Rats
| Parameter | Value | Route of Administration | Model |
| ED50 (Discriminative Stimulus Effects) | 0.081 mg/kg[7][8] | Oral (p.o.) | Drug Discrimination |
| --- | --- | --- | --- |
| Analgesic Dose Range | 0.3 - 3 mg/kg[5] | Oral (p.o.) | Chronic Neuropathic and Inflammatory Pain |
Troubleshooting Guides
In Vivo Studies
| Issue | Potential Cause | Troubleshooting Steps |
| Phase separation of dosing solution | The vehicle for this compound, typically a mixture of DMSO and corn oil, can separate over time. | - Prepare the dosing solution fresh daily. - Ensure vigorous vortexing or sonication to create a uniform suspension before each administration. - For longer-term stability, consider the use of emulsifying agents like Tween 80, though this would require validation.[9] |
| Rapid development of side effects (e.g., hypothermia, catalepsy) | The initial dose may be too high for the subject to tolerate. | - Implement a dose uptitration schedule as described in the FAQs (Q3).[6] - Start with a lower dose (e.g., 0.3 mg/kg) and gradually increase it over several days. |
| Lack of analgesic effect | - Incorrect dosing or administration: Improper gavage technique or incorrect dose calculation. - Compound degradation: The stability of this compound in the vehicle over the course of the study may be a factor. | - Verify dose calculations and ensure proper oral gavage technique. - Prepare fresh dosing solutions daily to minimize the risk of degradation. While specific stability data in DMSO/corn oil is unavailable, it is best practice to minimize storage time of the formulation. |
In Vitro Assays
| Issue | Potential Cause | Troubleshooting Steps |
| Low signal-to-noise ratio in [35S]GTPγS binding assay | - Suboptimal assay conditions: Incorrect concentrations of GDP, Mg2+, or NaCl. - Low receptor expression: The cell line or membrane preparation may have a low density of CB1/CB2 receptors. | - Optimize the concentrations of GDP, Mg2+, and NaCl in the assay buffer. Lowering the Na+ concentration can sometimes enhance agonist stimulation.[10] - Use a cell line with high expression of the target receptor or use enriched membrane preparations. |
| Difficulty in distinguishing partial agonism | The assay window may not be sufficient to detect the lower efficacy of a partial agonist compared to a full agonist. | - Manipulate assay conditions to increase the sensitivity for partial agonists. This can sometimes be achieved by adjusting the GDP concentration.[1] - Directly compare the Emax of this compound to a known full CB1/CB2 agonist in the same assay run. |
Experimental Protocols
Chronic Dosing Protocol for Neuropathic Pain in Rats
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
For daily dosing, dilute the stock solution in a vehicle of 10% DMSO and 90% corn oil to achieve the desired final concentration (e.g., 0.3, 1, or 3 mg/kg).[5]
-
The solubility in this vehicle is reported to be at least 2.5 mg/mL.[4]
-
Note: Prepare the final dosing solution fresh each day and vortex thoroughly before administration.
-
-
Administration:
-
Administer this compound orally (p.o.) via gavage.
-
The dosing volume should be calculated based on the animal's body weight.
-
Administer the compound daily for the duration of the study (e.g., 2 weeks).[5]
-
-
Dose Uptitration for Side Effect Management:
-
To mitigate side effects, start with a dose of 1 mg/kg for the first three days.
-
On the fourth day, increase the dose to 2 mg/kg.
-
Continue to double the dose every fourth day as needed, up to a maximum of 32 mg/kg.[6]
-
[35S]GTPγS Binding Assay Protocol
This protocol is a functional assay to measure the activation of G-proteins upon agonist binding to CB1/CB2 receptors.
-
Materials:
-
Cell membranes expressing CB1 or CB2 receptors.
-
[35S]GTPγS (radiolabeled non-hydrolyzable GTP analog).
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, pH 7.4.
-
GDP (Guanosine diphosphate).
-
This compound and a reference full agonist.
-
Unlabeled GTPγS.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Membrane Preparation: Thaw cell membranes on ice and homogenize in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Assay buffer
-
GDP (final concentration typically 10-30 µM)
-
Varying concentrations of this compound or the reference agonist.
-
Cell membranes (typically 10-20 µg of protein per well).
-
Initiate the reaction by adding [35S]GTPγS (final concentration typically 0.05-0.1 nM).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination: Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Detection: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine non-specific binding in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot specific binding as a function of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.
-
Visualizations
Caption: Signaling pathway of this compound via CB1/CB2 receptor activation.
Caption: Experimental workflow for a chronic study using this compound.
Caption: Logical workflow for troubleshooting challenges in chronic studies.
References
- 1. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. ovid.com [ovid.com]
- 4. tandfonline.com [tandfonline.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. dovepress.com [dovepress.com]
- 7. Discriminative stimulus effects of the structurally novel cannabinoid CB1/CB2 receptor partial agonist this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics | PPTX [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Bay 59-3074: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the proper storage, handling, and use of Bay 59-3074 solutions in experimental settings.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid form of this compound?
The solid powder of this compound should be stored at -20°C.[][2] Under these conditions, it is stable for up to two years from the date of receipt as indicated on the Certificate of Analysis.[]
Q2: What are the recommended storage conditions for a this compound stock solution?
For stock solutions prepared in DMSO, it is recommended to store them in tightly sealed vials at -80°C for up to 6 months or at -20°C for up to 1 month.[3] For short-term storage of up to two weeks, the solution can be kept at 4°C.[2]
Q3: Can I prepare and use this compound solutions on the same day?
Yes, it is highly recommended to prepare and use solutions on the same day, especially for in vivo experiments, to ensure the best results.[2][3]
Q4: In which solvents is this compound soluble?
This compound is soluble in organic solvents like DMSO and ethanol, with a solubility of approximately 100 mM in both.[4] It is insoluble in water.[5]
Solution Storage and Stability Data
| Form | Solvent | Storage Temperature | Storage Duration |
| Solid Powder | - | -20°C | Up to 2 years[][2] |
| Stock Solution | DMSO | -80°C | Up to 6 months[2][3] |
| Stock Solution | DMSO | -20°C | Up to 1 month[2][3] |
| Stock Solution | DMSO | 4°C | Up to 2 weeks[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Equilibration: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 1 hour.[2]
-
Weighing: Accurately weigh the desired amount of this compound powder. The molecular weight of this compound is 453.36 g/mol .[6]
-
Dissolution: Add the appropriate volume of DMSO to the powder to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.53 mg of this compound in 1 mL of DMSO.
-
Mixing: Vortex or sonicate the solution to ensure the compound is fully dissolved.
-
Storage: If not for immediate use, aliquot the stock solution into tightly sealed vials and store at -80°C or -20°C as recommended.[2][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in stock solution upon storage | Improper storage temperature; solution saturation exceeded. | Store aliquots at -80°C to minimize freeze-thaw cycles. If precipitation occurs, gently warm and sonicate the solution to redissolve before use.[3] |
| Inconsistent experimental results | Degradation of the compound due to improper storage or multiple freeze-thaw cycles. | Always use freshly prepared solutions for in vivo experiments.[3] When using a stored stock solution, use an aliquot that has undergone minimal freeze-thaw cycles. |
| Difficulty dissolving the compound | Incorrect solvent or low temperature. | Use high-purity DMSO or ethanol.[4] Gentle heating and/or sonication can aid in dissolution.[3] |
This compound Solution Preparation and Storage Workflow
Caption: Workflow for preparing and storing this compound solutions.
References
preventing precipitation of Bay 59-3074 in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the precipitation of Bay 59-3074 in solution during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is precipitation a concern?
A1: this compound is a synthetic cannabinoid receptor partial agonist with analgesic properties used in scientific research.[1] It is a crystalline solid that is poorly soluble in water, which can lead to precipitation when preparing solutions for in vitro and in vivo experiments.[2][3] Precipitation can result in inaccurate compound concentrations and unreliable experimental outcomes.
Q2: What are the known solubility properties of this compound?
A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[3] The solubility in these solvents is approximately 100 mM. However, it is practically insoluble in water.
Q3: How should I store stock solutions of this compound to prevent precipitation?
A3: Stock solutions of this compound in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.
Troubleshooting Guides
Issue: Precipitation observed when diluting a DMSO stock solution into an aqueous buffer.
This is a common issue due to the significant change in solvent polarity. Here are some potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Rapid Solvent Change | Add the DMSO stock solution dropwise to the vigorously stirring aqueous buffer. This gradual addition helps to avoid localized high concentrations of the compound that can lead to immediate precipitation. |
| Final DMSO Concentration Too Low | Ensure the final concentration of DMSO in the aqueous solution is sufficient to maintain the solubility of this compound. A final DMSO concentration of 0.1% to 1% is often a good starting point, but the optimal concentration may need to be determined empirically. Be mindful of the DMSO tolerance of your experimental system (e.g., cell lines). |
| Buffer pH | While the specific pKa of this compound is not readily available, the pH of the aqueous buffer can influence the solubility of ionizable compounds. If you suspect pH is a factor, you can test a range of physiologically relevant pH values (e.g., 6.5, 7.4, 8.0) to identify the optimal pH for solubility. |
| Use of Co-solvents | Consider using a water-miscible co-solvent in your final aqueous solution. Ethanol or polyethylene (B3416737) glycol (PEG) can help to increase the solubility of lipophilic compounds. |
Issue: Solution is initially clear but becomes cloudy or shows precipitation over time.
This may indicate that the compound is slowly coming out of solution.
| Potential Cause | Troubleshooting Steps |
| Metastable Solution | The initial clear solution may be a supersaturated, metastable state. Prepare fresh solutions immediately before use. Avoid storing diluted aqueous solutions for extended periods. |
| Temperature Fluctuations | Ensure that the temperature of the solution is kept constant. Changes in temperature can affect the solubility of the compound. |
| Adsorption to Container Walls | Poorly soluble compounds can sometimes adsorb to the plastic or glass surfaces of containers. Using low-adhesion microplates or tubes, or including a low concentration of a non-ionic surfactant like Tween 20 (e.g., 0.01%) in the buffer, can help to minimize this. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 453.36 g/mol | [1] |
| Formula | C18H13F6NO4S | [1] |
| Appearance | Crystalline solid | N/A |
| Water Solubility | Insoluble | [2][3] |
| Organic Solvent Solubility | ~100 mM in DMSO and Ethanol | [3] |
| Storage of Solid | -20°C | N/A |
| Storage of Stock Solution | -20°C (1 month) or -80°C (6 months) in DMSO | N/A |
Experimental Protocols
Protocol 1: Preparation of a Working Solution of this compound for In Vitro Cell-Based Assays
This protocol provides a general method for diluting a DMSO stock solution of this compound into a cell culture medium.
Materials:
-
This compound solid
-
Anhydrous DMSO
-
Sterile, pre-warmed cell culture medium (e.g., DMEM with 10% FBS)
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Weigh out the appropriate amount of this compound solid.
-
Dissolve the solid in anhydrous DMSO to a final concentration of 10 mM.
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution and store at -20°C or -80°C.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
Thaw an aliquot of the 10 mM stock solution.
-
Prepare an intermediate dilution (e.g., 1 mM) in DMSO. This can help to reduce the amount of DMSO added to the final working solution.
-
-
Prepare the Final Working Solution:
-
Pre-warm the cell culture medium to 37°C.
-
Add the desired volume of the this compound stock or intermediate solution to a volume of pre-warmed medium while vortexing or stirring vigorously.
-
Crucially, add the DMSO solution to the medium, not the other way around.
-
Ensure the final concentration of DMSO in the working solution is as low as possible (ideally ≤ 0.5%) to minimize solvent toxicity to cells.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.
-
Use the freshly prepared working solution immediately.
-
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Key factors and strategies for preventing precipitation.
References
Technical Support Center: Interpreting Unexpected Results with Bay 59-3074
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with Bay 59-3074.
Troubleshooting Guides
Issue 1: Lower than Expected Potency or Efficacy in In Vitro Assays
You're observing a weaker than anticipated response to this compound in your cell-based assays (e.g., cAMP accumulation, calcium mobilization, or reporter gene assays).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Solubility and Stability | This compound is soluble in organic solvents like DMSO and ethanol. Ensure that your stock solutions are freshly prepared and that the final concentration of the solvent in your assay medium is not causing precipitation. Visually inspect solutions for any signs of precipitation. It is recommended to store stock solutions at -20°C for up to one month or -80°C for up to six months to maintain stability.[1] |
| Partial Agonism | This compound is a partial agonist at both CB1 and CB2 receptors.[1][2] This means it will not produce a maximal response equivalent to a full agonist, even at saturating concentrations. Compare your results to a known full agonist (e.g., CP 55,940) to establish the maximal system response. The observed effect of this compound will be a percentage of this maximum. |
| Receptor Expression Levels | The observed potency and efficacy of a partial agonist can be highly dependent on the receptor expression level in your cell line. Lower receptor numbers can lead to a decrease in the observable response. Verify the expression level of CB1/CB2 receptors in your cells using techniques like Western blot, qPCR, or radioligand binding. |
| Assay-Specific Conditions | The choice of assay and its specific parameters can influence the outcome. For example, in a cAMP assay, the level of adenylyl cyclase stimulation (e.g., by forskolin) can impact the dynamic range for detecting inhibition by a Gi-coupled receptor agonist. Optimize your assay conditions to ensure a robust signal window. |
| Cellular Context and Biased Agonism | This compound may exhibit biased agonism, preferentially activating one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment). The "unexpected" result might be a true reflection of its signaling profile in your specific cellular model. Consider testing the compound in multiple functional assays that measure different downstream signaling events. |
Experimental Workflow for Investigating Low Potency/Efficacy:
References
Technical Support Center: Enhancing the Peripheral Selectivity of Bay 59-3074
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at improving the peripheral selectivity of Bay 59-3074, a potent cannabinoid CB1/CB2 receptor partial agonist.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is improving its peripheral selectivity important?
This compound is a selective partial agonist for both the cannabinoid CB1 and CB2 receptors, with Ki values of 48.3 nM and 45.5 nM for human CB1 and CB2 receptors, respectively.[1][2][3][4] It has demonstrated analgesic properties in preclinical models of chronic neuropathic and inflammatory pain.[1][5] However, this compound is known to be CNS penetrant, which can lead to centrally mediated side effects, such as dissociative effects.[6][7][8] Improving its peripheral selectivity is crucial to develop analogs that retain the therapeutic benefits of activating peripheral cannabinoid receptors (e.g., for pain, inflammation, and metabolic disorders) while minimizing or eliminating undesirable CNS effects.[6][7][8][9]
Q2: What are the key physicochemical properties of this compound that influence its CNS penetration?
An analysis of the physicochemical properties of this compound reveals that it has a topological polar surface area (TPSA) of 76 Ų, a calculated logP (cLogP) of 5.1, a molecular weight of 453 Da, and zero hydrogen bond donors.[9][10] While some of these properties are close to those desired for peripherally selective drugs, the high lipophilicity (cLogP) and lack of hydrogen bond donors are key factors contributing to its ability to cross the blood-brain barrier.[9][10]
Q3: What are the primary molecular strategies to increase the peripheral selectivity of this compound?
The main strategies to reduce the CNS penetration of this compound and its analogs involve modifying its chemical structure to increase its polarity and reduce its ability to cross the blood-brain barrier. Key approaches include:
-
Introducing Hydrogen Bond Donors: A significant deficiency in the structure of this compound is the absence of hydrogen bond donors.[9][10] Incorporating moieties capable of hydrogen bonding, such as amides, sulfonamides, carbamates, ureas, and sulfamides, can increase the TPSA and reduce CNS penetration.[10]
-
Increasing Topological Polar Surface Area (TPSA): Peripherally selective drugs often have a TPSA between 80 and 140 Ų.[9] The introduction of polar functional groups is a direct way to increase the TPSA of this compound analogs.
-
Optimizing Lipophilicity (cLogP): A cLogP of less than five is generally favored for peripherally selective compounds.[9] Modifications to the scaffold of this compound should aim to reduce its lipophilicity.
Q4: Have any peripherally selective analogs of this compound been successfully developed?
Yes, research efforts have led to the identification of novel analogs of this compound with significantly reduced brain exposure.[6][7][8] For instance, by replacing the sulfonate linker with groups capable of hydrogen bonding, researchers have synthesized compounds that maintain partial agonism at the human CB1 receptor while exhibiting vastly diminished brain penetration compared to the parent compound, this compound.[6][9]
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the synthesis and evaluation of peripherally selective this compound analogs.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Newly synthesized analog shows poor in vitro potency at CB1/CB2 receptors. | 1. The chemical modification has disrupted a key binding interaction with the receptor. 2. The compound has poor solubility in the assay buffer. 3. Inaccurate concentration determination of the test compound. | 1. Analyze the structure-activity relationship (SAR) of this compound to identify pharmacophoric elements that should be preserved. Consider alternative modification sites. 2. Confirm the solubility of the compound in the assay buffer. If necessary, use a co-solvent like DMSO, ensuring the final concentration does not affect the assay performance. 3. Verify the purity and concentration of the compound stock solution using methods like HPLC and mass spectrometry. |
| Analog demonstrates high in vitro potency but is inactive in in vivo models of peripheral pain. | 1. Poor pharmacokinetic properties (e.g., rapid metabolism, low oral bioavailability). 2. The compound does not reach therapeutic concentrations at the peripheral target site. 3. The in vivo model is not appropriate for the compound's mechanism of action. | 1. Conduct pharmacokinetic studies to determine the compound's half-life, clearance, and bioavailability. 2. Perform biodistribution studies to measure the concentration of the compound in plasma and peripheral tissues of interest. 3. Ensure the chosen animal model is sensitive to cannabinoid receptor modulation for the specific pain modality being studied. |
| Analog still shows significant CNS side effects (e.g., hypothermia, catalepsy) in animal models. | 1. The compound still has significant brain penetration. 2. The observed side effects are mediated by peripheral CB1 receptors. 3. The dose administered is too high, leading to off-target effects. | 1. Quantify the brain-to-plasma concentration ratio of the compound. Aim for further structural modifications to reduce this ratio. 2. To differentiate between central and peripheral effects, co-administer the analog with a peripherally restricted CB1 antagonist. 3. Conduct a dose-response study to identify the minimum effective dose that provides analgesia without causing significant side effects. |
| Inconsistent results in brain penetration studies. | 1. Variability in the surgical procedure for sample collection (e.g., contamination of brain tissue with blood). 2. Instability of the compound in biological matrices. 3. Issues with the bioanalytical method. | 1. Perfuse the animals with saline before brain collection to remove residual blood. 2. Assess the stability of the compound in plasma and brain homogenates at different temperatures and storage times. 3. Validate the bioanalytical method for accuracy, precision, linearity, and sensitivity in both plasma and brain matrix. |
Data Presentation
Table 1: In Vitro Binding Affinities of this compound
| Receptor | Species | Ki (nM) | Reference(s) |
| CB1 | Human | 48.3 | [1][3][4][] |
| CB1 | Rat | 55.4 | [4][5][][12] |
| CB2 | Human | 45.5 | [1][3][4][][12] |
Table 2: Physicochemical Properties of this compound and Targets for Peripherally Selective Analogs
| Property | This compound | Target for Peripheral Selectivity | Reference(s) |
| Molecular Weight (Da) | 453 | 450 - 600 | [9][10] |
| cLogP | 5.1 | < 5 | [9][10] |
| Topological Polar Surface Area (TPSA) (Ų) | 76 | 80 - 140 | [9][10] |
| Hydrogen Bond Donors | 0 | 1 - 2 | [9][10] |
Experimental Protocols
Protocol 1: In Vivo Assessment of Brain Penetration
This protocol describes a method to determine the brain-to-plasma concentration ratio of a this compound analog in rodents.
-
Animal Dosing: Administer the test compound to a cohort of rodents (e.g., rats or mice) at a predetermined dose and route (e.g., oral gavage or intravenous injection).
-
Sample Collection: At various time points post-administration, anesthetize the animals and collect blood samples via cardiac puncture into tubes containing an anticoagulant. Immediately following blood collection, perfuse the animals transcardially with ice-cold saline to remove blood from the brain.
-
Brain Homogenization: Excise the brain, weigh it, and homogenize it in a suitable buffer.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Determine the concentration of the test compound in the plasma and brain homogenate using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Calculate the brain-to-plasma concentration ratio at each time point by dividing the concentration of the compound in the brain (ng/g) by its concentration in the plasma (ng/mL). A lower ratio indicates lower brain penetration.
Protocol 2: cAMP Functional Assay for CB1 Receptor Agonism
This protocol outlines a cell-based assay to determine the functional activity of this compound analogs at the human CB1 receptor.
-
Cell Culture: Culture a cell line stably expressing the human CB1 receptor (e.g., CHO-hCB1 or HEK-hCB1) in appropriate media.
-
Cell Plating: Seed the cells into a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin (B1673556) (to stimulate adenylyl cyclase and increase basal cAMP levels).
-
Agonist Addition: Add varying concentrations of the test compound (and a reference agonist like this compound) to the wells and incubate for a specified period.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) of the test compound. A decrease in cAMP levels upon agonist addition is indicative of Gi/o-coupled receptor activation.
Visualizations
Caption: Signaling pathway of this compound via cannabinoid receptors.
Caption: Experimental workflow for developing peripherally selective analogs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. biorbyt.com [biorbyt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. 3-[2-cyano-3-(trifluoromethyl)phenoxy]phenyl-4,4,4-trifluoro-1-butanesulfonate (this compound): a novel cannabinoid Cb1/Cb2 receptor partial agonist with antihyperalgesic and antiallodynic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship Development Efforts towards Peripherally Selective Analogs of the Cannabinoid Receptor Partial Agonist this compound [mdpi.com]
- 7. Structure-activity relationship development efforts towards peripherally selective analogs of the cannabinoid receptor partial agonist this compound | RTI [rti.org]
- 8. Structure-Activity Relationship Development Efforts towards Peripherally Selective Analogs of the Cannabinoid Receptor Partial Agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure–Activity Relationship Development Efforts towards Peripherally Selective Analogs of the Cannabinoid Receptor Partial Agonist this compound - ProQuest [proquest.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. caymanchem.com [caymanchem.com]
Validation & Comparative
A Comparative Analysis of Bay 59-3074 and WIN 55,212-2 in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of two synthetic cannabinoid receptor agonists, Bay 59-3074 and WIN 55,212-2, in various animal models of pain. The information is compiled from publicly available experimental data to assist researchers in evaluating these compounds for further investigation.
Compound Overview
This compound is a novel, orally active compound that acts as a partial agonist at both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[1] It has demonstrated antihyperalgesic and antiallodynic effects in several rat models of chronic neuropathic and inflammatory pain.[1][2]
WIN 55,212-2 is a potent, full agonist of both CB1 and CB2 receptors and is one of the most widely studied synthetic cannabinoids in pain research.[3] It is an aminoalkylindole derivative that has shown robust analgesic effects in a variety of neuropathic pain models, including those induced by nerve injury and chemotherapy.[2]
Quantitative Comparison
Direct head-to-head comparisons of the analgesic efficacy of this compound and WIN 55,212-2 in the same pain models are limited in the publicly available literature. However, data from receptor binding assays and a drug discrimination study in rats provide a basis for quantitative comparison.
| Parameter | This compound | WIN 55,212-2 | Reference |
| Receptor Binding Affinity (Ki, nM) | |||
| Human CB1 | 48.3 | 1.9 | [4] |
| Human CB2 | 45.5 | 0.3 | [3] |
| Rat CB1 | 55.4 | - | [1] |
| Functional Activity | Partial Agonist | Full Agonist | [1] |
| In Vivo Potency (Drug Discrimination, Rat) | |||
| ED50 (mg/kg, p.o.) | 0.081 | - | [4] |
| ED50 (mg/kg, i.p.) | 0.41 | 0.41 | [4] |
| Analgesic Potency (Rat Spinal Cord Injury Model) | |||
| A50 (ED50) (mg/kg, s.c.) | - | 0.7 - 0.9 | [3][5] |
Efficacy in Preclinical Pain Models
Both compounds have demonstrated significant efficacy in attenuating pain-related behaviors in a variety of animal models.
Neuropathic Pain
-
This compound has shown antihyperalgesic and antiallodynic effects in rat models of:
-
WIN 55,212-2 has demonstrated efficacy in reducing pain behaviors in:
Inflammatory Pain
-
This compound is effective in the carrageenan and complete Freund's adjuvant (CFA) models in rats.[1]
-
WIN 55,212-2 has been shown to reduce inflammatory hyperalgesia.
Signaling Pathways
Both this compound and WIN 55,212-2 exert their effects primarily through the activation of CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors initiates a cascade of intracellular signaling events.
WIN 55,212-2 has been shown to have a more complex signaling profile, including the activation of the MAPK/AKT pathway and a calcineurin-dependent desensitization of the TRPV1 receptor, which is independent of CB1/CB2 activation.
Experimental Protocols
The following are generalized protocols for common behavioral assays used to assess mechanical allodynia and hyperalgesia in rodents. Specific parameters may vary between studies.
Von Frey Test (Mechanical Allodynia)
This test assesses the withdrawal threshold to a non-painful mechanical stimulus.
-
Habituation: Rats are placed in individual Plexiglas chambers on an elevated mesh floor and allowed to acclimate for a period of time (e.g., 15-30 minutes) for several days before testing.
-
Stimulation: A series of calibrated von Frey filaments with increasing stiffness are applied to the plantar surface of the hind paw.
-
Response: A positive response is recorded as a sharp withdrawal, flinching, or licking of the paw.
-
Threshold Determination: The 50% paw withdrawal threshold is calculated using a method such as the up-down method.
Randall-Selitto Test (Mechanical Hyperalgesia)
This test measures the response to a noxious pressure stimulus.
-
Restraint: The rat is gently restrained, often wrapped in a soft cloth.
-
Stimulation: A device with a blunt, cone-shaped plunger is applied to the dorsal surface of the hind paw, and pressure is gradually increased.
-
Response: The pressure at which the rat vocalizes or struggles is recorded as the pain threshold.
-
Cut-off: A cut-off pressure is established to prevent tissue damage.
Summary and Conclusion
Both this compound and WIN 55,212-2 are effective cannabinoid receptor agonists in preclinical models of pain.
-
WIN 55,212-2 is a more potent full agonist at both CB1 and CB2 receptors compared to the partial agonist this compound. This is reflected in its lower Ki values.
-
The in vivo potency in a drug discrimination task was found to be identical for both compounds when administered intraperitoneally, though this compound was more potent orally.
-
Both compounds show broad efficacy across multiple neuropathic and inflammatory pain models.
-
WIN 55,212-2 has a more extensively characterized and complex signaling profile, including interactions with the TRP channels, which may contribute to its analgesic effects.
The choice between these two compounds for future research may depend on the specific research question. The partial agonism of This compound might offer a better side-effect profile, particularly concerning the psychoactive effects associated with full CB1 agonism, a characteristic that warrants further investigation. WIN 55,212-2 , as a potent and widely studied tool compound, remains a valuable standard for comparison in cannabinoid research. Further direct comparative studies are needed to fully elucidate the relative therapeutic potential of these two compounds in various pain states.
References
- 1. 3-[2-cyano-3-(trifluoromethyl)phenoxy]phenyl-4,4,4-trifluoro-1-butanesulfonate (this compound): a novel cannabinoid Cb1/Cb2 receptor partial agonist with antihyperalgesic and antiallodynic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cannabinoids (Chapter 21) - Neuropathic Pain [cambridge.org]
- 3. Sustained antinociceptive effect of cannabinoid receptor agonist WIN 55,212-2 over time in rat model of neuropathic spinal cord injury pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discriminative stimulus effects of the structurally novel cannabinoid CB1/CB2 receptor partial agonist this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
A Comparative Guide to the Cannabinoid Agonists: Bay 59-3074 versus HU-210
For researchers, scientists, and drug development professionals navigating the complex landscape of cannabinoid receptor modulation, a clear understanding of the pharmacological tools available is paramount. This guide provides a detailed, data-driven comparison of two synthetic cannabinoid agonists: Bay 59-3074 and HU-210. While both compounds target the cannabinoid receptors CB1 and CB2, they exhibit distinct profiles in terms of potency, efficacy, and downstream signaling, making them suitable for different research applications.
At a Glance: Key Differences
| Feature | This compound | HU-210 |
| Receptor Activity | Partial Agonist | Full Agonist |
| Potency | Moderate | High (100-800x > THC)[1][2][3] |
| Receptor Affinity | Similar for CB1 and CB2 | High affinity for CB1[1] |
| In Vivo Effects | Analgesic, Antihyperalgesic | Analgesic, Psychoactive, Neuroprotective |
| Signaling | G-protein coupling | G-protein coupling, PI3K/AKT pathway[4] |
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and HU-210, providing a direct comparison of their binding affinities and functional activities.
Table 1: Receptor Binding Affinity (Ki)
| Compound | Receptor | Species | Ki (nM) | Reference |
| This compound | CB1 | Human | 48.3[5][6][7][8][9] | [5][6] |
| CB2 | Human | 45.5[5][6][7][8][][9] | [5][6] | |
| CB1 | Rat | 55.4[][11][12] | [11][12] | |
| HU-210 | CB1 | Not Specified | 0.061 | [1] |
Lower Ki values indicate higher binding affinity.
Table 2: In Vivo Efficacy (ED50) in Animal Models
| Compound | Assay | Species | ED50 (mg/kg) | Administration Route | Reference |
| This compound | Drug Discrimination | Rat | 0.081[13] | Oral (p.o.) | [13] |
| Drug Discrimination | Rat | 0.41[13] | Intraperitoneal (i.p.) | [13] | |
| HU-210 | Drug Discrimination (generalized to this compound) | Rat | 0.022[13] | Intraperitoneal (i.p.) | [13] |
ED50 (Effective Dose, 50%) is the dose of a drug that produces 50% of its maximum response.
Signaling Pathways
The activation of cannabinoid receptors by agonists initiates a cascade of intracellular signaling events. While both this compound and HU-210 act through G-protein coupling, the downstream pathways, particularly for HU-210, have been more extensively characterized.
HU-210 Signaling Pathway
HU-210, upon binding to the CB1 receptor, activates the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway.[4] This pathway is crucial for its neuroprotective effects.[4]
Caption: Signaling pathway of HU-210 via the CB1 receptor.
Comparative Experimental Workflow: Drug Discrimination Study
Drug discrimination assays are used to assess the in vivo subjective effects of a compound. In a study comparing this compound and HU-210, rats were trained to discriminate this compound from a vehicle.[13] Subsequently, the ability of HU-210 to "generalize" to the this compound cue was tested.
Caption: Workflow for a drug discrimination study.
Experimental Protocols
A detailed understanding of the methodologies used to generate the comparative data is essential for accurate interpretation.
Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of this compound and HU-210 for cannabinoid receptors.
-
Preparation of Membranes: Membranes from cells stably expressing human or rat CB1 and CB2 receptors (e.g., CHO-K1 or HEK293 cells) are typically used.
-
Radioligand: A radiolabeled cannabinoid agonist or antagonist with high affinity, such as [3H]CP 55,940, is used.
-
Incubation: The cell membranes, radioligand, and varying concentrations of the test compound (this compound or HU-210) are incubated in a buffer solution.
-
Separation and Counting: The bound radioligand is separated from the unbound radioligand by rapid filtration. The amount of radioactivity on the filters is then quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vivo Drug Discrimination Studies
Objective: To evaluate the in vivo subjective effects of the compounds and determine if they are mediated by the CB1 receptor.
-
Animals: Male Wistar rats are commonly used.[13]
-
Apparatus: Two-lever operant conditioning chambers equipped with a food pellet dispenser.
-
Training: Rats are trained to press one lever after administration of the training drug (e.g., this compound) and the other lever after administration of the vehicle to receive a food reward.[13] Training continues until the rats reliably press the correct lever.
-
Testing: Once trained, the rats are administered different doses of the test compound (e.g., HU-210) to see which lever they press.[13] Generalization is considered to have occurred if the rats predominantly press the drug-appropriate lever.
-
Antagonist Studies: To confirm the receptor mediating the effects, a selective antagonist (e.g., the CB1 antagonist SR 141716A) can be administered before the agonist.[13] A blockade of the discriminative effects indicates that the response is mediated by the targeted receptor.[13]
Conclusion
This compound and HU-210 represent two distinct classes of cannabinoid agonists. This compound, as a partial agonist with moderate affinity for both CB1 and CB2 receptors, offers a pharmacological profile that may be advantageous for therapeutic applications where a full and potent activation of the cannabinoid system is not desired, such as in analgesia.[5][6] In contrast, HU-210 is an ultrapotent, full agonist with a very high affinity for the CB1 receptor.[1] Its potent and long-lasting effects make it a valuable tool for basic research into the cannabinoid system, including the elucidation of signaling pathways and the study of the physiological and behavioral consequences of maximal cannabinoid receptor activation.[14][15] The choice between these two compounds will ultimately depend on the specific aims of the research or drug development program.
References
- 1. HU-210 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Neuroprotective effects of the synthetic cannabinoid HU-210 in primary cortical neurons are mediated by phosphatidylinositol 3-kinase/AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abmole.com [abmole.com]
- 7. abmole.com [abmole.com]
- 8. CB2 receptor | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 11. Conformationally constrained analogs of BAY 59–3074 as novel cannabinoid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleck.co.jp [selleck.co.jp]
- 13. Discriminative stimulus effects of the structurally novel cannabinoid CB1/CB2 receptor partial agonist this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The cannabinoid agonist HU-210: pseudo-irreversible discriminative stimulus effects in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Receptors and Channels Targeted by Synthetic Cannabinoid Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Alternatives for Bay 59-3074 in Pain Research
For researchers and drug development professionals investigating novel analgesic compounds, understanding the landscape of therapeutic targets beyond established mechanisms is critical. Bay 59-3074, a partial agonist of the cannabinoid receptors CB1 and CB2, has demonstrated efficacy in preclinical models of chronic neuropathic and inflammatory pain.[1][2] However, the search for analgesics with improved side-effect profiles has led to the exploration of alternative pathways. This guide provides a comprehensive comparison of this compound with an emerging class of analgesics: TREK-1 channel activators.
This compound: A Cannabinoid Receptor Agonist
This compound exerts its analgesic effects by activating cannabinoid receptors.[1][3] These G-protein coupled receptors are widely distributed in the central and peripheral nervous systems and are key modulators of pain signaling. As a partial agonist, this compound offers a ceiling to its pharmacological effect, which can be advantageous in mitigating some of the psychoactive and other side effects associated with full cannabinoid receptor agonists.[4][5]
TREK-1 Channel Activation: A Novel Analgesic Strategy
An alternative and promising approach to pain management is the activation of the TWIK-related potassium channel-1 (TREK-1).[6][7] TREK-1 is a two-pore domain potassium (K2P) channel that contributes to the regulation of the resting membrane potential and cellular excitability of neurons.[8][9] Activation of TREK-1 channels leads to hyperpolarization of nociceptive neurons, thereby reducing their excitability and dampening the transmission of pain signals. A significant advantage of this mechanism is its potential to circumvent the adverse effects associated with opioids and cannabinoids.[6][10]
Comparative Data of Analgesic Compounds
The following table summarizes the key characteristics and preclinical data for this compound and several promising TREK-1 channel activators.
| Compound | Target | Mechanism of Action | Efficacy in Preclinical Models | Side Effect Profile |
| This compound | CB1/CB2 Receptors | Partial Agonist | Antihyperalgesic and antiallodynic effects in neuropathic and inflammatory pain models (0.3-3 mg/kg, p.o.)[1] | Tolerance develops to side effects like hypothermia; potential for CNS effects.[1] |
| RNE28 | TREK-1 Channel | Activator | Antinociceptive in naive, inflammatory, and neuropathic pain models (ED50 = 28.4 mg/kg in hot water immersion test).[6][10] | No respiratory depression, constipation, rewarding effects, or sedation at analgesic doses.[6][7] |
| C3001a | TREK-1/TREK-2 Channels | Selective Activator | Reduces nociceptive responses in chronic inflammation and neuropathic pain models.[11][12] | Peripherally acting, suggesting a lower potential for central side effects.[12] |
| NCC-0768 | TREK-1 Channel | Potent Activator (EC50 = 1.2 µM) | Dose-dependently suppressed writhing behavior; anti-allodynic effect in a neuropathic pain model comparable to pregabalin (B1679071) at 10 mg/kg.[8] | Data on side effects not extensively reported in the provided results. |
| BL-1249 | TREK-1 Channel | Selective Opener (EC50 = 9.1 µM) | Decreased long-lasting secondary mechanical allodynia and hyperalgesia in a formalin-induced pain model.[8][9] | Data on side effects not extensively reported in the provided results. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
References
- 1. 3-[2-cyano-3-(trifluoromethyl)phenoxy]phenyl-4,4,4-trifluoro-1-butanesulfonate (this compound): a novel cannabinoid Cb1/Cb2 receptor partial agonist with antihyperalgesic and antiallodynic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cannabinoids as Pharmacotherapies for Neuropathic Pain: From the Bench to the Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Conformationally constrained analogs of BAY 59–3074 as novel cannabinoid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. TREK1 channel activation as a new analgesic strategy devoid of opioid adverse effects [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. TREK-1 potassium channels participate in acute and long-lasting nociceptive hypersensitivity induced by formalin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TREK1 channel activation as a new analgesic strategy devoid of opioid adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Analgesic Properties of Bay 59-3074
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analgesic effects of Bay 59-3074, a novel cannabinoid receptor agonist, with other established analgesics. The information is supported by experimental data to aid in the evaluation of its therapeutic potential.
Overview of this compound
This compound is a selective partial agonist for both the cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptors.[1][2][3][4] It has demonstrated analgesic, antihyperalgesic, and antiallodynic properties in various animal models of chronic pain.[1][2][3][5]
Mechanism of Action:
This compound exerts its analgesic effects through the activation of CB1 and CB2 receptors. These G-protein coupled receptors are key components of the endocannabinoid system, which plays a crucial role in modulating pain perception. Upon activation, these receptors initiate a downstream signaling cascade that ultimately leads to a reduction in neuronal excitability and inflammation, thereby alleviating pain.
Comparative Analgesic Efficacy
| Compound | Animal Model | Test | Route of Administration | Effective Dose Range | ED50 (mg/kg) | Reference |
| This compound | Rat, Spared Nerve Injury | Antiallodynia | Oral (p.o.) | 0.3 - 3 mg/kg | - | [1][5] |
| Rat, Drug Discrimination | - | Oral (p.o.) | - | 0.081 | [6] | |
| Rat, Drug Discrimination | - | Intraperitoneal (i.p.) | - | 0.41 | [6] | |
| Morphine | Mouse, Hot Plate | Antinociception | Subcutaneous (s.c.) | - | 29.4 | [7] |
| Mouse, Tail Flick | Antinociception | Subcutaneous (s.c.) | - | 11.3 | [7][8] | |
| WIN 55,212-2 | Rat, Spinal Cord Injury | Antinociception | Subcutaneous (s.c.) | 1 - 3 mg/kg | 0.7 | [9] |
| Rat, Hot Plate | Analgesia | Subcutaneous (s.c.) | 0.25 - 1 mg/kg | ~0.5 | [10] | |
| CP 55,940 | Mouse, Hot Plate | Antinociception | Subcutaneous (s.c.) | - | 1.13 | [7][8] |
| Mouse, Tail Flick | Antinociception | Subcutaneous (s.c.) | - | 0.51 | [7][8] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Spared Nerve Injury (SNI) Model in Rats
This model is used to induce persistent peripheral neuropathic pain.
Procedure:
-
Anesthesia: The rat is anesthetized using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Incision: An incision is made on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.
-
Nerve Ligation and Transection: The common peroneal and tibial nerves are tightly ligated with a suture and then transected just distal to the ligation. Care is taken to leave the sural nerve intact.[11]
-
Wound Closure: The muscle and skin are closed in layers.
-
Behavioral Testing: Mechanical allodynia is assessed at various time points post-surgery using the von Frey test.
Carrageenan-Induced Paw Edema in Rats
This model is used to induce acute inflammation and inflammatory pain.
Procedure:
-
Baseline Measurement: The baseline paw volume of the rat's hind paw is measured using a plethysmometer.
-
Carrageenan Injection: A 1% solution of carrageenan in saline is injected into the plantar surface of the hind paw.[12][13]
-
Paw Volume Measurement: The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection to quantify the extent of edema.[12]
-
Drug Administration: The test compound (e.g., this compound) or vehicle is typically administered 30 minutes before the carrageenan injection.[12]
-
Assessment of Anti-inflammatory Effect: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the drug-treated group to the vehicle-treated group.
Hot Plate Test
This test is used to assess the thermal nociceptive threshold.
Procedure:
-
Apparatus: A hot plate apparatus is maintained at a constant temperature (e.g., 55°C).
-
Acclimation: The animal is placed on the hot plate, which is initially at a neutral temperature, to acclimate.
-
Testing: The animal is placed on the heated surface, and the latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded.
-
Cut-off Time: A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
Drug Administration: The test compound is administered, and the test is repeated at various time points to determine the peak effect and duration of action.
Von Frey Test
This test is used to measure mechanical allodynia (pain in response to a non-painful stimulus).
Procedure:
-
Apparatus: A set of calibrated von Frey filaments, which exert different amounts of force, is used.
-
Acclimation: The animal is placed in a testing chamber with a mesh floor and allowed to acclimate.
-
Stimulation: The von Frey filaments are applied to the plantar surface of the hind paw, starting with the filament that exerts the least force.
-
Withdrawal Threshold: The filament that causes the animal to withdraw its paw is noted. The "up-down" method is often used to determine the 50% withdrawal threshold.
-
Drug Administration: The test compound is administered, and the withdrawal threshold is measured at different time points to assess the anti-allodynic effect.
Signaling Pathways and Visualizations
Cannabinoid Receptor Signaling Pathway
Activation of CB1 and CB2 receptors by an agonist like this compound initiates a cascade of intracellular events. These receptors are coupled to inhibitory G-proteins (Gi/o). Upon activation, the G-protein dissociates, and its subunits modulate the activity of various downstream effectors. The α-subunit inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. The βγ-subunits can modulate ion channels, such as inwardly rectifying potassium channels and voltage-gated calcium channels, and can also activate other signaling pathways like the mitogen-activated protein kinase (MAPK) cascade.[1][2][7][9]
Caption: Simplified signaling pathway of this compound via CB1/CB2 receptors.
Experimental Workflow for Preclinical Analgesic Testing
The following diagram illustrates a typical workflow for evaluating the analgesic efficacy of a test compound like this compound in a preclinical setting.
Caption: Workflow for preclinical evaluation of analgesic compounds.
References
- 1. [PDF] Cannabinoid CB1 and CB2 Receptor Signaling and Bias | Semantic Scholar [semanticscholar.org]
- 2. CB1 & CB2 Receptor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cannabinoids as Pharmacotherapies for Neuropathic Pain: From the Bench to the Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. 3-[2-cyano-3-(trifluoromethyl)phenoxy]phenyl-4,4,4-trifluoro-1-butanesulfonate (this compound): a novel cannabinoid Cb1/Cb2 receptor partial agonist with antihyperalgesic and antiallodynic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nj.gov [nj.gov]
- 7. Endocannabinoid signaling pathways: beyond CB1R and CB2R - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CB1 Cannabinoid Receptor Signaling and Biased Signaling [mdpi.com]
- 9. Cannabinoid CB1 and CB2 Receptor Signaling and Bias. - THC Total Health CareTHC Total Health Care [thctotalhealthcare.com]
- 10. Spared Nerve Injury (SNI) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Behavioral, Biochemical and Electrophysiological Changes in Spared Nerve Injury Model of Neuropathic Pain [mdpi.com]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. inotiv.com [inotiv.com]
A Comparative Guide to Bay 59-3074 and Other CB1/CB2 Partial Agonists
For researchers and drug development professionals navigating the complexities of the endocannabinoid system, understanding the nuanced pharmacological profiles of various cannabinoid receptor agonists is paramount. This guide provides a detailed comparison of Bay 59-3074, a notable CB1/CB2 partial agonist, with other key partial agonists: WIN 55,212-2, N-Arachidonoyl-dopamine (NADA), and (-)-trans-Δ⁹-Tetrahydrocannabinol (THC). This comparison is based on available experimental data for their binding affinities and functional activities.
Pharmacological Profiles: A Tabular Comparison
The following tables summarize the quantitative data for this compound and other selected CB1/CB2 partial agonists. It is important to note that the data presented is collated from various sources and experimental conditions may differ, which can influence the absolute values. Therefore, this information should be used for comparative guidance.
Table 1: Binding Affinities (Ki) of CB1/CB2 Partial Agonists
| Compound | Receptor | Species | Ki (nM) | Reference |
| This compound | CB1 | Human | 48.3 | [1] |
| CB2 | Human | 45.5 | [1] | |
| CB1 | Rat | 55.4 | ||
| WIN 55,212-2 | CB1 | Human | 62.3 | |
| CB2 | Human | 3.3 | ||
| N-Arachidonoyl-dopamine (NADA) | CB1 | Rat | 250 | |
| CB2 | Rat | >10000 | ||
| (-)-trans-Δ⁹-THC | CB1 | Human | 11 - 300 | [2] |
| CB2 | Human | 11 - 300 | [2] |
Table 2: Functional Activity (EC50 and Emax) of CB1/CB2 Partial Agonists
| Compound | Assay | Receptor | EC50 (nM) | Emax (%) | Reference |
| This compound | GTPγS | CB1/CB2 | Data not available | Partial agonist | |
| WIN 55,212-2 | GTPγS | CB1 | 160 | 286 | |
| cAMP | CB1 | 138 | Data not available | ||
| N-Arachidonoyl-dopamine (NADA) | Ca2+ mobilization | CB1 | 700 | Data not available | |
| (-)-trans-Δ⁹-THC | GTPγS | CB1 | 41 | 167 |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the methods used for characterization, the following diagrams are provided.
The diagram above illustrates the canonical signaling pathway for CB1 and CB2 receptors. Upon agonist binding, the receptor activates inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. The dissociated Gβγ subunits can modulate various downstream effectors, including the MAPK pathway and ion channels, ultimately leading to a cellular response.
This workflow outlines the key steps in a radioligand binding assay used to determine the binding affinity (Ki) of a compound for a receptor.
The GTPγS binding assay is a functional assay that measures the activation of G-proteins upon agonist binding to a GPCR. The workflow illustrates the principle of measuring the incorporation of a radiolabeled GTP analog.
Detailed Experimental Protocols
Radioligand Binding Assay
This protocol is a generalized method for determining the binding affinity of a test compound to CB1 or CB2 receptors.
-
Membrane Preparation:
-
Cells or tissues expressing the cannabinoid receptor of interest are homogenized in a suitable buffer (e.g., Tris-HCl).
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at a high speed to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
-
-
Binding Reaction:
-
In a multi-well plate, incubate the prepared membranes with a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP55940) and varying concentrations of the unlabeled test compound.
-
Total binding is determined in the absence of the test compound, while non-specific binding is measured in the presence of a high concentration of a known unlabeled ligand.
-
The incubation is typically carried out at a specific temperature (e.g., 30°C) for a set duration to reach equilibrium.
-
-
Separation and Quantification:
-
The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve.
-
The binding affinity (Ki) of the test compound is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Binding Assay
This protocol outlines a method to assess the functional activity of a compound as an agonist at CB1 or CB2 receptors.
-
Assay Setup:
-
Similar to the binding assay, membranes expressing the receptor of interest are prepared.
-
The membranes are incubated in an assay buffer containing GDP, the non-hydrolyzable GTP analog [³⁵S]GTPγS, and varying concentrations of the test compound.
-
-
G-Protein Activation:
-
Agonist binding to the receptor facilitates the exchange of GDP for [³⁵S]GTPγS on the α-subunit of the G-protein.
-
The incubation is carried out at a specific temperature (e.g., 30°C) for a defined period.
-
-
Detection and Analysis:
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The amount of [³⁵S]GTPγS bound to the Gα subunit, which is retained on the filter, is quantified by liquid scintillation counting.
-
A dose-response curve is generated by plotting the amount of bound [³⁵S]GTPγS against the concentration of the test compound.
-
The potency (EC50) and efficacy (Emax) of the agonist are determined from this curve. Emax is often expressed as a percentage of the response induced by a standard full agonist.
-
cAMP Accumulation Assay
This assay measures the ability of an agonist to inhibit adenylyl cyclase activity, a downstream effect of CB1/CB2 receptor activation.
-
Cell Culture and Treatment:
-
Cells stably or transiently expressing the cannabinoid receptor of interest are cultured in appropriate media.
-
The cells are pre-incubated with a phosphodiesterase inhibitor to prevent the degradation of cAMP.
-
The cells are then treated with varying concentrations of the test compound in the presence of an adenylyl cyclase activator, such as forskolin.
-
-
cAMP Measurement:
-
After a specific incubation period, the cells are lysed to release intracellular cAMP.
-
The concentration of cAMP in the cell lysate is measured using a variety of methods, including competitive enzyme immunoassays (EIA), fluorescence resonance energy transfer (FRET)-based biosensors, or bioluminescence resonance energy transfer (BRET)-based biosensors.
-
-
Data Analysis:
-
The inhibition of forskolin-stimulated cAMP accumulation by the test compound is calculated.
-
A dose-response curve is generated, from which the potency (EC50) and efficacy (Emax) of the agonist can be determined.
-
Conclusion
This compound presents as a non-selective partial agonist at both CB1 and CB2 receptors with moderate affinity. In comparison, WIN 55,212-2 exhibits higher affinity, particularly for the CB2 receptor. NADA demonstrates a preference for the CB1 receptor, while THC shows broad affinity for both receptors. The partial agonism of these compounds is a key characteristic, suggesting a lower maximal effect compared to full agonists, which can be advantageous in therapeutic applications by potentially reducing the risk of adverse effects associated with full receptor activation. The provided data and protocols offer a foundational understanding for researchers to further investigate and compare these and other cannabinoid receptor modulators. The choice of agonist will ultimately depend on the specific research question and the desired pharmacological profile.
References
In Vivo Efficacy of BAY 59-3074 Analogs: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the in vivo efficacy of various analogs of BAY 59-3074, a partial agonist of the cannabinoid receptors CB1 and CB2. Developed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental protocols for cited studies, and visualizes critical pathways and workflows to facilitate objective comparison and inform future research directions.
Introduction to this compound and its Analogs
This compound is a centrally nervous system (CNS) penetrant partial agonist of both CB1 and CB2 receptors, which has demonstrated analgesic properties in rodent models of neuropathic and inflammatory pain.[1][2][3] Efforts to improve upon the therapeutic profile of this compound have led to the development of several series of analogs. Key strategies in the design of these analogs include enhancing peripheral selectivity to minimize CNS-mediated side effects, and modifying the chemical scaffold to explore structure-activity relationships (SAR). This guide focuses on three such classes of analogs: peripherally selective sulfonamides, conformationally constrained derivatives, and pyrazole-based compounds.
Comparative In Vivo and In Vitro Data
The following tables summarize the available quantitative data for this compound and its key analogs. Data has been compiled from multiple studies to provide a comparative overview of receptor binding affinity, functional potency, and in vivo pharmacokinetic properties.
Table 1: In Vitro Receptor Binding Affinities (Ki) and Functional Potency (EC50)
| Compound | Type | hCB1 Ki (nM) | hCB2 Ki (nM) | hCB1 EC50 (nM) | hCB1 % Efficacy (vs. CP55,940) |
| This compound | Parent Compound | 48.3 | 45.5 | 7.9 | 58% |
| Analog 11 | Peripherally Selective Sulfonamide | 48 | >10,000 | 20 | 66% |
| Analog 12 | Peripherally Selective Sulfonamide | 133 | >10,000 | 118 | 59% |
| Analog 4d | Conformationally Constrained | 1,120 | 91 | - | - |
| Analog 5 | Conformationally Constrained | 1,510 | 180 | - | - |
| Compound 40 | Pyrazole (B372694) Analog | 18 | 1,100 | 18 | 68% |
Data for peripherally selective analogs from Amato et al., 2022. Data for conformationally constrained analogs from Teng et al., 2011. Data for pyrazole analog from Amato et al., 2023.
Table 2: In Vivo Pharmacokinetic Properties
| Compound | Type | Brain/Plasma Ratio (Mouse) |
| This compound | Parent Compound | Not explicitly stated, but known to be CNS penetrant |
| Analog 11 | Peripherally Selective Sulfonamide | 0.05 |
| Analog 12 | Peripherally Selective Sulfonamide | 0.07 |
| Compound 40 | Pyrazole Analog | 0.21 |
Data for peripherally selective analogs from Amato et al., 2022. Data for pyrazole analog from Amato et al., 2023.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams illustrate the cannabinoid receptor signaling pathway and a typical in vivo experimental workflow for evaluating the analgesic efficacy of these compounds.
Caption: Cannabinoid receptor signaling cascade leading to analgesia.
Caption: Workflow for in vivo analgesic efficacy testing.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation of the presented data. Below are summaries of the key in vivo protocols employed in the assessment of this compound and its analogs.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats
The Chronic Constriction Injury (CCI) model is a widely used method to induce neuropathic pain in rodents, mimicking symptoms of chronic nerve compression in humans.
Surgical Procedure:
-
Male Sprague-Dawley or Wistar rats (typically 200-250g) are anesthetized.[4]
-
The common sciatic nerve is exposed at the mid-thigh level through a small incision.[4][5]
-
Proximal to the sciatic nerve's trifurcation, four loose ligatures of chromic gut suture are tied around the nerve at approximately 1 mm intervals.[6][7] The ligatures are tightened to cause a slight constriction without arresting circulation.[7]
-
The muscle and skin layers are then closed with sutures.[5]
-
Sham-operated animals undergo the same surgical procedure, including exposure of the sciatic nerve, but without the nerve ligation.[6]
Post-operative care includes appropriate housing and monitoring. Behavioral testing for mechanical allodynia typically commences several days after surgery.[4]
Assessment of Mechanical Allodynia using the von Frey Test
Mechanical allodynia, a key symptom of neuropathic pain, is characterized by a painful response to a normally non-painful stimulus. The von Frey test is a standard method for quantifying this sensitivity.
Procedure:
-
Rats are placed in individual enclosures on an elevated wire mesh floor and allowed to acclimate.[8]
-
A series of calibrated von Frey filaments, or an electronic von Frey device, is used to apply pressure to the plantar surface of the rat's hind paw.[9][10][11]
-
The test begins with a filament of a specific force, applied perpendicularly to the paw until it slightly buckles.[8]
-
A positive response is recorded if the rat sharply withdraws its paw.
-
The "up-down method" is often employed, where the next filament applied is either stiffer or more flexible depending on the previous response.[8] This method allows for the determination of the 50% paw withdrawal threshold, which is the force at which the animal withdraws its paw 50% of the time.[8]
-
For electronic von Frey devices, the force at which the paw is withdrawn is automatically recorded.[9][10]
Discussion and Future Directions
The development of this compound analogs has yielded promising candidates with improved pharmacokinetic profiles, particularly in terms of reduced CNS penetration. The peripherally selective sulfonamide analogs and the pyrazole analog Compound 40 demonstrate significantly lower brain-to-plasma ratios compared to the parent compound, suggesting a lower potential for centrally-mediated side effects.
While the in vitro data for some analogs, such as the conformationally constrained series, show reduced receptor affinity, others, like Compound 40 , exhibit potent CB1 receptor binding. The key challenge that remains is the comprehensive in vivo characterization of the analgesic efficacy of these promising analogs. Future studies should focus on generating detailed dose-response data in validated animal models of neuropathic and inflammatory pain to directly compare the therapeutic window of these new chemical entities against this compound. Such data will be critical in determining whether the improved peripheral selectivity translates to a superior overall therapeutic profile.
References
- 1. 3-[2-cyano-3-(trifluoromethyl)phenoxy]phenyl-4,4,4-trifluoro-1-butanesulfonate (this compound): a novel cannabinoid Cb1/Cb2 receptor partial agonist with antihyperalgesic and antiallodynic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship development efforts towards peripherally selective analogs of the cannabinoid receptor partial agonist this compound | RTI [rti.org]
- 3. epdf.pub [epdf.pub]
- 4. criver.com [criver.com]
- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 6. Chronic Constriction Injury Model [bio-protocol.org]
- 7. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
- 8. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 9. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 10. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 11. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [en.bio-protocol.org]
SR 141716A Effectively Antagonizes the CB1 Receptor-Mediated Effects of Bay 59-3074
For Immediate Release: Researchers and drug development professionals now have access to a comparative guide detailing the antagonistic relationship between the selective CB1 receptor antagonist, SR 141716A, and the cannabinoid CB1/CB2 receptor partial agonist, Bay 59-3074. Experimental data robustly demonstrates that the pharmacological effects of this compound, which are mediated by the cannabinoid CB1 receptor, are effectively blocked by SR 141716A.
This guide summarizes key in vivo studies, presenting quantitative data on the antagonistic potency of SR 141716A and outlining the experimental methodologies used to establish these findings. The provided information is intended to support further research and development in the field of cannabinoid pharmacology.
Comparative Efficacy of SR 141716A in Antagonizing this compound
Experimental evidence confirms that the in vivo effects of this compound are mediated by the activation of cannabinoid CB1 receptors. The selective CB1 receptor antagonist SR 141716A has been shown to dose-dependently block these effects. The following table summarizes the quantitative data from a key drug discrimination study.
| Parameter | Value | Compound | Assay | Species |
| ID₅₀ | 1.79 mg/kg, i.p. | SR 141716A | Drug Discrimination | Rat |
| ED₅₀ | 0.081 mg/kg, p.o. | This compound | Drug Discrimination | Rat |
Table 1: Antagonism of this compound by SR 141716A in a Drug Discrimination Assay.[1]
Signaling Pathway and Experimental Workflow
The interaction between this compound and SR 141716A occurs at the cannabinoid CB1 receptor. This compound acts as a partial agonist, activating the receptor, while SR 141716A acts as an antagonist, blocking this activation.
References
Assessing the CNS Penetration of Bay 59-3074: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the central nervous system (CNS) penetration of Bay 59-3074, a cannabinoid receptor partial agonist, with a peripherally selective analog, referred to as Compound 40. The following sections present quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of their respective blood-brain barrier permeability.
Quantitative Data Summary
The CNS penetration of this compound and Compound 40 was evaluated in mice following oral administration. The key metric for comparison is the brain-to-plasma concentration ratio (B/P ratio), which indicates the extent of a compound's distribution into the brain from the systemic circulation. A higher B/P ratio signifies greater CNS penetration.
| Compound | Dose (Oral) | Maximum Concentration (Cmax) in Brain | Brain/Plasma Cmax Ratio | CNS Penetration Profile |
| This compound | 5 mg/kg | 360 ng/g | ~2.1 | Readily Penetrates the CNS |
| Compound 40 | 5 mg/kg | Not explicitly stated | 0.21 | Peripherally Selective (~5-fold higher plasma exposure) |
Table 1: Comparative CNS Penetration of this compound and Compound 40 in Mice.
Experimental Protocols
The following is a detailed methodology for the in vivo pharmacokinetic study that was conducted to determine the CNS penetration of this compound and its analog, Compound 40.
1. Animal Model:
-
Species: Male ICR mice were utilized for the temperature study, while male and female C57BL/6 mice were used for drug discrimination studies. The specific strain for the pharmacokinetic study was not explicitly stated in the available text but was conducted in mice.
-
Housing: Animals were housed in conditions with a 12-hour light/dark cycle and controlled temperature and humidity. Food and water were available ad libitum.
2. Compound Administration:
-
Formulation: The formulation vehicle for oral administration was not explicitly detailed in the provided search results.
-
Dosing: A single oral dose of 5 mg/kg was administered for both this compound and Compound 40.
3. Sample Collection:
-
Time Points: Brain and plasma samples were collected at various time points post-administration to determine the maximum concentration (Cmax). The specific time points were not detailed in the provided text.
-
Blood Collection: Blood samples were collected via cardiac puncture into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Preparation: Plasma was separated by centrifugation of the whole blood samples.
-
Brain Tissue Collection: Following blood collection, the animals were euthanized, and the brains were excised.
4. Bioanalytical Method:
-
Sample Preparation: Brain tissue was homogenized to prepare a uniform sample for analysis.
-
Analytical Technique: The concentrations of the compounds in plasma and brain homogenate were quantified using a sensitive bioanalytical method, likely Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which is a standard technique for such studies.
5. Data Analysis:
-
Pharmacokinetic Parameters: The maximum concentration (Cmax) in both brain and plasma was determined from the concentration-time profiles.
-
Brain-to-Plasma Ratio Calculation: The B/P ratio was calculated by dividing the Cmax in the brain by the Cmax in the plasma.
Visualizations
Signaling Pathway of Cannabinoid Receptors
Caption: Cannabinoid receptor signaling pathway activated by this compound.
Experimental Workflow for CNS Penetration Assessment
Caption: Workflow for determining the brain-to-plasma ratio.
Logical Comparison of CNS Penetration
Bay 59-3074 in Drug Discrimination Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Bay 59-3074's performance in drug discrimination studies against other cannabinoid receptor agonists. The information is compiled from preclinical research and is intended to inform further investigation and drug development.
Introduction to this compound
This compound is a structurally novel compound that acts as a partial agonist at both cannabinoid CB1 and CB2 receptors.[1] Its discriminative stimulus effects, which are the subjective effects of a drug that an animal can be trained to recognize, are primarily mediated by the activation of CB1 receptors. This makes it a valuable tool for studying the in vivo effects of cannabinoid receptor modulation.
Comparative Analysis of Discriminative Stimulus Effects
Drug discrimination studies are a cornerstone of behavioral pharmacology, providing insights into the subjective effects of psychoactive compounds. In a typical assay, an animal is trained to press one of two levers after being administered a specific drug (the "training drug") and the other lever after receiving a vehicle. Once this discrimination is learned, other drugs can be tested to see if they "generalize" to the training drug, meaning they produce a similar subjective state.
A key study by de Vry and Jentzsch (2004) established the discriminative stimulus profile of this compound in rats trained to discriminate 0.5 mg/kg of this compound from vehicle. The results of this study, along with data for other cannabinoid agonists, are summarized below.
Quantitative Comparison of Cannabinoid Agonists
The following table presents the median effective dose (ED50) for this compound and other cannabinoid agonists to produce this compound-like discriminative stimulus effects. The ED50 represents the dose at which 50% of the animals predominantly press the drug-appropriate lever.
| Compound | Chemical Class | ED50 (mg/kg, i.p.) | Potency Relative to this compound (i.p.) |
| This compound | Phenylsulfonate | 0.41 | 1x |
| BAY 38-7271 | Indanyl-oxy-phenyl-sulfonate | 0.011 | ~37x higher |
| CP 55,940 | Non-classical bicyclic cannabinoid | 0.013 | ~32x higher |
| HU-210 | Classical dibenzopyran cannabinoid | 0.022 | ~19x higher |
| WIN 55,212-2 | Aminoalkylindole | 0.41 | 1x |
| (-)-Δ⁹-THC | Classical dibenzopyran cannabinoid | 0.41 | 1x |
Data sourced from de Vry and Jentzsch (2004).
Note on Response Rates: While the primary data from the key comparative study on this compound did not detail response rates, it is a general finding in cannabinoid drug discrimination studies that higher doses of cannabinoid agonists tend to decrease the rate of responding. This is an important consideration when interpreting the overall behavioral effects of these compounds.
Experimental Protocols
The following is a detailed methodology for a typical two-lever drug discrimination study, based on the protocols used in cannabinoid research.
Two-Lever Drug Discrimination Protocol in Rats
1. Subjects:
-
Male Wistar rats, weighing 200-250g at the start of the experiment.
-
Housed individually with free access to water.
-
Maintained at 85-90% of their free-feeding body weight to ensure motivation for the food reward.
2. Apparatus:
-
Standard two-lever operant conditioning chambers.
-
Each chamber is equipped with two response levers, a food pellet dispenser, and a house light.
-
The chambers are enclosed in sound-attenuating cubicles.
3. Training Procedure:
-
Shaping: Rats are first trained to press a lever to receive a food pellet (45 mg) on a continuous reinforcement schedule.
-
Discrimination Training:
-
Rats are trained to discriminate between an intraperitoneal (i.p.) injection of the training drug (e.g., this compound, 0.5 mg/kg) and a vehicle injection.
-
On days when the drug is administered, responses on one designated lever (the "drug lever") are reinforced.
-
On days when the vehicle is administered, responses on the other lever (the "vehicle lever") are reinforced.
-
The reinforcement schedule is a Fixed-Ratio 10 (FR-10), meaning that 10 presses on the correct lever are required to receive one food pellet.
-
Training sessions are typically 15-30 minutes long and are conducted daily.
-
The drug and vehicle administration days are alternated.
-
-
Criterion for Discrimination: Training continues until the rats reliably complete at least 80% of their total responses on the correct lever for 8 out of 10 consecutive sessions.
4. Generalization Testing:
-
Once the discrimination is established, test sessions are conducted.
-
Various doses of the test compound (or the training drug itself to determine the dose-response curve) are administered.
-
During test sessions, presses on either lever are reinforced to avoid extinguishing the learned behavior.
-
The primary measure is the percentage of responses on the drug-associated lever.
-
Generalization is considered complete if a dose of the test drug results in ≥80% of responses on the drug lever.
Signaling Pathways and Visualizations
The discriminative stimulus effects of this compound are mediated by the CB1 receptor, a G-protein coupled receptor (GPCR). The downstream signaling cascade is complex and can involve multiple pathways. One such pathway involves the production of cyclic guanosine (B1672433) monophosphate (cGMP).
CB1 Receptor Signaling Pathway Leading to cGMP Production
Activation of the CB1 receptor by an agonist like this compound leads to the activation of a Gi/o protein. The βγ subunits of the G-protein can then stimulate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+). The elevated Ca2+ levels, in complex with calmodulin, can activate nitric oxide synthase (NOS), which in turn produces nitric oxide (NO). NO then diffuses to and activates soluble guanylate cyclase (sGC), which catalyzes the conversion of GTP to cGMP.
Caption: CB1 receptor signaling cascade leading to cGMP production.
Experimental Workflow for Drug Discrimination
The following diagram illustrates the logical flow of a drug discrimination experiment, from initial training to the analysis of generalization data.
Caption: Workflow of a typical drug discrimination study.
Conclusion
This compound serves as a valuable research tool in the field of cannabinoid pharmacology. Its distinct discriminative stimulus profile, mediated by CB1 receptor activation, allows for the comparative analysis of novel and existing cannabinoid compounds. The data presented in this guide, along with the detailed experimental protocols and pathway visualizations, provide a comprehensive overview for researchers aiming to utilize this compound in their studies or to develop novel therapeutics targeting the endocannabinoid system. Further research into the response rate effects and the broader behavioral profile of this compound will continue to enhance its utility as a pharmacological probe.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Bay 59-3074
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical compounds are paramount for laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of Bay 59-3074, a selective cannabinoid CB1/CB2 receptor partial agonist. Adherence to these procedures is critical for ensuring a safe laboratory environment and compliance with regulatory standards.
Compound Information
Below is a summary of key information for this compound:
| Property | Value |
| Chemical Name | 3-[2-cyano-3-(trifluoromethyl)phenoxy]phenyl-4,4,4-trifluoro-1-butanesulfonate |
| CAS Number | 406205-74-1 |
| Molecular Formula | C₁₈H₁₃F₆NO₄S |
| Appearance | Crystalline solid |
| Primary Hazard | To be considered hazardous until further information is available.[1] |
| Storage | Store at -20°C.[1] |
Disposal Principles
The primary principle for the disposal of this compound is that it should not be discarded in the regular trash or poured down the drain.[2] As an investigational drug and chemical compound, it must be treated as hazardous waste and disposed of through a licensed environmental management vendor.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound.
Waste Identification and Segregation
-
Characterize the Waste: All waste containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions, must be classified as hazardous waste.
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Keep it separate from non-hazardous and biohazardous waste.
Containerization
-
Select a Compatible Container: Use a container that is chemically compatible with this compound and any solvents used. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure, leak-proof lid is generally suitable.[3]
-
Original Containers: Whenever possible, dispose of the compound in its original container.[3]
Labeling
Proper labeling of hazardous waste is a critical regulatory requirement. The label must be legible, durable, and clearly visible.[4]
-
Affix a "Hazardous Waste" Label: As soon as the first particle of waste is placed in the container, it must be labeled with the words "Hazardous Waste".[4][5][6]
-
Complete the Label Information: The label must include the following information[3][7][8]:
-
The words "Hazardous Waste"
-
Generator's Name and Address (Your institution and department)
-
Accumulation Start Date (The date the first waste was added to the container)
-
Chemical Contents: List "this compound" and any other chemical constituents by their full names (no abbreviations).[3]
-
Hazard Characteristics (e.g., Toxic)
-
Physical State (e.g., Solid, Liquid)
-
Storage
-
Satellite Accumulation Area (SAA): Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).[3] This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to prevent spills.
-
Secure Storage: The SAA should be in a location that is secure and away from general laboratory traffic.
Request for Disposal
-
Contact EHS: When the container is full or you are ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup.[3]
-
Waste Pickup Request: Follow your institution's specific procedures for requesting a hazardous waste pickup, which may involve an online form or a direct call to the EHS department.[3]
-
Manifest Tracking: For off-site transport, a hazardous waste manifest will be used to track the waste from your facility to the final disposal site.[7][9]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 3. research.cuanschutz.edu [research.cuanschutz.edu]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. actenviro.com [actenviro.com]
- 6. hwhenvironmental.com [hwhenvironmental.com]
- 7. Hazardous Waste Label Requirements | BradyID.com [bradyid.com]
- 8. actenviro.com [actenviro.com]
- 9. epa.gov [epa.gov]
Essential Safety and Operational Guide for Handling BAY 59-3074
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of BAY 59-3074.
This document provides crucial safety and logistical information for the handling of this compound, a cannabinoid receptor partial agonist. Adherence to these guidelines is essential to ensure the safety of laboratory personnel and the integrity of research. This compound should be treated as a potentially hazardous substance.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against potential splashes and eye irritation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact with the compound.[1] Regularly inspect gloves for any signs of degradation or perforation. |
| Body Protection | Laboratory coat. | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. An appropriate respirator should be used if dust or aerosol formation is likely. | Prevents inhalation of the compound.[2] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety and compliance. The following workflow outlines the key stages from preparation to final disposal of this compound.
Experimental Protocols
Solution Preparation
This compound is a crystalline solid and is soluble in organic solvents like ethanol (B145695) and DMSO at approximately 100 mM.[3]
Step-by-Step Guidance:
-
Preparation: Before handling, ensure you have reviewed the most current Safety Data Sheet (SDS) and are wearing the appropriate Personal Protective Equipment (PPE) as detailed in the table above.
-
Weighing: Conduct all weighing and handling of the solid compound within a chemical fume hood or other ventilated enclosure to minimize the risk of inhalation.
-
Dissolving: To prepare a stock solution, dissolve the crystalline solid in the solvent of choice. It is recommended to purge the solvent with an inert gas before use.[3]
-
Storage: Store stock solutions at -20°C for short-term storage or as recommended in the product's technical data sheet.
Decontamination and Disposal
Proper decontamination and disposal are crucial to prevent environmental contamination and accidental exposure.
Decontamination:
-
All surfaces and equipment that have come into contact with this compound should be thoroughly decontaminated.
-
Use an appropriate cleaning agent, such as soap and water, followed by a solvent rinse (e.g., ethanol) if compatible with the surface material.
Disposal:
-
All waste materials, including empty vials, contaminated PPE, and solutions containing this compound, must be disposed of as hazardous waste.
-
Collect waste in clearly labeled, sealed containers.
-
Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance.
Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.
Always have the Safety Data Sheet readily available to provide to emergency responders. Report all incidents and exposures to your supervisor and the appropriate institutional safety office.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
